molecular formula C7H13NO3 B152280 D-4'-Tetrahydropyranylglycine CAS No. 475649-32-2

D-4'-Tetrahydropyranylglycine

Numéro de catalogue: B152280
Numéro CAS: 475649-32-2
Poids moléculaire: 159.18 g/mol
Clé InChI: XLZJPHKIECMDPG-ZCFIWIBFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a valuable chiral synthon and key intermediate in sophisticated organic synthesis, primarily serving the pharmaceutical industry. Its core structure integrates a tetrahydro-2H-pyran ring, a prevalent heterocyclic scaffold in medicinal chemistry, with a chiral amino acid functional group . This combination makes it a versatile building block for constructing potential drug candidates, particularly for introducing stereochemical complexity and optimizing the physical characteristics and biological activity of lead molecules . The (R)-enantiomer is especially critical for creating stereospecific compounds where the three-dimensional orientation is essential for binding to biological targets. Heterocyclic compounds like this one are fundamental in drug discovery, found in over 85% of all FDA-approved pharmaceutical drugs, underscoring their importance in developing new therapeutic agents for a range of diseases . The tetrahydro-2H-pyran moiety is a common feature in molecules that interact with various enzymes and receptors, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a compound. As a key intermediate, this chiral building block is instrumental in the synthesis of more complex, target-oriented molecules, aiding in the exploration of novel chemical space for drug discovery programs. The compound is supplied for research use only and is intended for use by qualified laboratory professionals.

Propriétés

IUPAC Name

(2R)-2-amino-2-(oxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZJPHKIECMDPG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363717
Record name D-4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475649-32-2
Record name D-4'-Tetrahydropyranylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 475649-32-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on D-4'-Tetrahydropyranylglycine: A Core Component in Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-4'-Tetrahydropyranylglycine is a non-proteinogenic amino acid that has garnered significant interest in the field of medicinal chemistry. Its unique structural properties, particularly the incorporation of a tetrahydropyran ring, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its role in drug development, focusing on its application in the design of neuromodulatory compounds, with a specific emphasis on the modulation of N-methyl-D-aspartate (NMDA) receptor signaling pathways.

Core Concepts and Applications

This compound serves as a chiral building block, offering steric bulk and specific conformational constraints to parent molecules. The tetrahydropyran moiety can influence key pharmacokinetic properties such as lipophilicity and metabolic stability, potentially leading to improved drug candidates. Its structural similarity to endogenous amino acids allows for its incorporation into peptidomimetics and other small molecules designed to interact with biological targets, particularly receptors and enzymes within the central nervous system.

A primary area of application for this compound and its analogs is in the development of antagonists for the NMDA receptor, a key player in excitatory synaptic transmission in the brain. Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and chronic pain. Consequently, the development of potent and selective NMDA receptor antagonists is a major goal in neuropharmacology.

Experimental Protocols

The following experimental protocols are representative of the methodologies used to characterize novel compounds derived from non-proteinogenic amino acids like this compound, based on studies of analogous compounds.

1. Synthesis of Novel NMDA Receptor Antagonists:

A common strategy for the synthesis of amino acid-based NMDA receptor antagonists involves a 1,3-dipolar cycloaddition. A representative synthesis is described by Conti et al. (2004) for the preparation of isoxazole-containing amino acids, which are structural analogs of this compound-containing compounds.

  • Step 1: Nitrile Oxide Formation: A substituted nitroalkane is treated with a dehydrating agent, such as phenyl isocyanate, in the presence of a catalytic amount of a tertiary amine (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.

  • Step 2: 1,3-Dipolar Cycloaddition: The generated nitrile oxide undergoes a cycloaddition reaction with a dipolarophile containing a vinyl or allyl group attached to a protected amino acid moiety. This reaction forms the core heterocyclic ring system.

  • Step 3: Deprotection: The protecting groups on the amino and carboxyl functionalities of the amino acid are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield the final amino acid derivative.

  • Step 4: Purification: The final compound is purified using techniques such as recrystallization or column chromatography.

2. In Vitro Pharmacological Evaluation: Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a novel compound for its target receptor.

  • Preparation of Synaptic Membranes: Rat brains are homogenized in a buffered sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

  • Binding Assay: The synaptic membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP 39653 for the NMDA receptor glutamate binding site) and varying concentrations of the test compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

3. In Vivo Pharmacological Evaluation: Anticonvulsant Activity

The anticonvulsant effects of NMDA receptor antagonists are often evaluated in animal models of epilepsy.

  • Animal Model: DBA/2 mice, which are genetically susceptible to audiogenic seizures, are commonly used.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Seizure Induction: After a predetermined time, the mice are exposed to a high-intensity acoustic stimulus to induce seizures.

  • Observation and Scoring: The mice are observed for the occurrence and severity of different seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest). The percentage of mice protected from each seizure phase is recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated.

Quantitative Data Presentation

The following table summarizes representative binding affinity data for novel NMDA receptor antagonists developed from acidic amino acid scaffolds, analogous to what would be expected for derivatives of this compound.

CompoundNMDA Receptor Affinity (Ki, µM)[1]
8A 0.21[1]
8B 0.96[1]

Data from Conti et al., 2004. Compounds 8A and 8B are stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of this compound-based therapeutics.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., this compound derivative) reaction Chemical Reactions (e.g., Peptide Coupling, Cyclization) start->reaction purification Purification (e.g., HPLC) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization binding_assay Radioligand Binding Assays characterization->binding_assay functional_assay Functional Assays (e.g., Electrophysiology) binding_assay->functional_assay animal_model Animal Model of Disease (e.g., Epilepsy, Neuropathic Pain) functional_assay->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy_studies Efficacy Studies pk_pd->efficacy_studies

Caption: A generalized experimental workflow for the development of novel therapeutics.

nmda_receptor_signaling cluster_receptor NMDA Receptor Complex cluster_activation Receptor Activation cluster_downstream Downstream Signaling cluster_antagonist Antagonist Action glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine (Co-agonist) glycine->nmda_receptor channel_closed Ion Channel Blocked by Mg2+ nmda_receptor->channel_closed depolarization Membrane Depolarization mg2_release Mg2+ Block Removed depolarization->mg2_release channel_open Ion Channel Opens mg2_release->channel_open ca_influx Ca2+ Influx channel_open->ca_influx camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Changes in Gene Expression creb->gene_expression antagonist Competitive Antagonist (e.g., D-4'-THG derivative) antagonist->nmda_receptor

Caption: A simplified signaling pathway of the NMDA receptor and the action of a competitive antagonist.

References

D-4'-Tetrahydropyranylglycine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid. As a derivative of glycine with a tetrahydropyran moiety, it presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its chiral nature and the presence of both amino and carboxylic acid functional groups, combined with the cyclic ether, offer potential for diverse chemical modifications and biological interactions. This technical guide provides a summary of the available chemical and physical properties of this compound, outlines a general experimental approach for its synthesis and characterization, and discusses its potential, yet to be fully elucidated, biological significance.

Core Chemical Properties

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValueReference
Systematic Name (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid[1][2][3][4][5][6][7]
Common Name This compound
CAS Number 475649-32-2[1][2]
Molecular Formula C₇H₁₃NO₃[1][5]
Molecular Weight 159.19 g/mol [1][3]
Appearance White to off-white solid[1]
Purity >97.0% (by NMR)[1]

Spectroscopic Data

While specific spectral data with peak assignments for this compound are not widely available in public literature, a certificate of analysis for a commercial sample indicates that the ¹H NMR and Mass Spectrum are consistent with its chemical structure.[1]

General Expectations for Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring, the alpha-proton, and the amine protons. The chemical shifts and coupling patterns would be indicative of the stereochemistry and conformation of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the carbons of the tetrahydropyran ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and C-O stretches associated with the ether and carboxylic acid functionalities.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ). Analysis of the fragmentation pattern could provide further structural confirmation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not readily found in the public domain. However, a general approach for the asymmetric synthesis of this and similar non-natural amino acids can be conceptualized based on established organic chemistry methodologies.

General Asymmetric Synthesis Approach (Hypothetical):

A plausible synthetic route could involve a stereoselective Strecker synthesis or a chiral auxiliary-mediated alkylation.

  • Starting Material: Tetrahydro-2H-pyran-4-carbaldehyde.

  • Strecker Reaction:

    • Reaction of the aldehyde with a cyanide source (e.g., KCN) and ammonia or an ammonia equivalent in the presence of a chiral catalyst to form a chiral aminonitrile intermediate.

    • Hydrolysis of the aminonitrile to yield the desired D-amino acid.

  • Purification:

    • The crude product would likely be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

    • Purity would be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Potential Applications

The biological activity of this compound is not extensively documented. It is described as a glycine derivative and has been mentioned in the context of ergogenic supplements, which are intended to enhance physical performance.[3] However, specific studies detailing its mechanism of action or its effects on signaling pathways are not publicly available.

Given its structure as a non-proteinogenic amino acid, this compound could be a valuable building block in peptide synthesis to create peptidomimetics with modified stability and biological activity. The tetrahydropyran ring introduces a degree of conformational constraint and hydrophilicity that could influence the binding of resulting peptides to their biological targets. Its potential applications in drug development could be in the design of novel therapeutics where this specific structural motif is desired to achieve a particular pharmacological profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound, leading to the assessment of its biological activity.

experimental_workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification Crude Product structural_analysis Structural Characterization (NMR, MS, IR) purification->structural_analysis Purified Compound purity_assessment Purity Assessment (e.g., HPLC, NMR) structural_analysis->purity_assessment biological_screening Biological Activity Screening (In vitro assays) purity_assessment->biological_screening Characterized Compound (>95% purity) mechanism_studies Mechanism of Action Studies (Signaling Pathway Analysis) biological_screening->mechanism_studies Active Hit end Lead Compound Identification mechanism_studies->end

General Experimental Workflow

Conclusion

This compound is a chiral, non-proteinogenic amino acid with potential applications in medicinal chemistry and drug discovery. While detailed experimental data and biological studies are not extensively reported in publicly accessible literature, this guide provides a summary of its known chemical properties and outlines a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized synthetic protocols, and explore its biological activity and potential therapeutic applications.

References

An In-depth Technical Guide to the Structure and Synthesis of D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for D-4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest in medicinal chemistry. The document details the molecular architecture and outlines key synthetic pathways, including the preparation of essential precursors and methods for achieving the desired stereochemistry.

Chemical Structure and Properties

This compound, systematically named (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a glycine derivative characterized by the substitution of a tetrahydropyran ring at the alpha-carbon. The "D" designation in its common name refers to its stereochemical configuration, which is (R) according to the Cahn-Ingold-Prelog priority rules.

The presence of the tetrahydropyran moiety introduces a degree of conformational rigidity and alters the lipophilicity of the amino acid compared to simpler aliphatic or aromatic glycine derivatives. These structural features are often exploited in drug design to modulate binding affinity to biological targets and to improve pharmacokinetic properties.

PropertyValueReference
Systematic Name (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acidN/A
Common Name This compoundN/A
CAS Number 475649-32-2N/A
Molecular Formula C₇H₁₃NO₃N/A
Molecular Weight 159.18 g/mol N/A
Appearance Solid[1]

Synthetic Pathways

The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized compound. However, a logical and established approach involves a multi-step synthesis commencing with the preparation of a key intermediate, tetrahydro-4H-pyran-4-one. This ketone then serves as the substrate for classical amino acid syntheses, such as the Strecker or Bucherer-Bergs reactions, to produce the racemic amino acid. The final and crucial step is the chiral resolution of the racemic mixture to isolate the desired D-enantiomer.

Synthesis_Overview Start Starting Materials Precursor Tetrahydro-4H-pyran-4-one Start->Precursor Synthesis of Precursor Racemate Racemic 4'-Tetrahydropyranylglycine Precursor->Racemate Amino Acid Synthesis (e.g., Strecker, Bucherer-Bergs) D_Enantiomer This compound Racemate->D_Enantiomer Chiral Resolution Precursor_Synthesis Reactants 3-Chloropropionyl Chloride + Ethylene Intermediate 1,5-dichloro-3-pentanone Reactants->Intermediate Friedel-Crafts Acylation Product Tetrahydro-4H-pyran-4-one Intermediate->Product Cyclization Bucherer_Bergs Ketone Tetrahydro-4H-pyran-4-one Hydantoin Spiro-hydantoin Intermediate Ketone->Hydantoin One-pot reaction Reagents KCN, (NH₄)₂CO₃ Reagents->Hydantoin AminoAcid Racemic 4'-Tetrahydropyranylglycine Hydantoin->AminoAcid Hydrolysis Strecker_Synthesis Ketone Tetrahydro-4H-pyran-4-one Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Formation of Aminonitrile Reagents NH₃, KCN Reagents->Aminonitrile AminoAcid Racemic 4'-Tetrahydropyranylglycine Aminonitrile->AminoAcid Hydrolysis Chiral_Resolution Racemate Racemic 4'-Tetrahydropyranylglycine Diastereomers Mixture of Diastereomeric Salts Racemate->Diastereomers ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation DSalt1 Diastereomeric Salt 1 (Less Soluble) Separation->DSalt1 DSalt2 Diastereomeric Salt 2 (More Soluble) Separation->DSalt2 Liberation1 Liberation of Enantiomer DSalt1->Liberation1 Liberation2 Liberation of Enantiomer DSalt2->Liberation2 D_Enantiomer This compound Liberation1->D_Enantiomer L_Enantiomer L-4'-Tetrahydropyranylglycine Liberation2->L_Enantiomer

References

A Technical Guide to Asymmetric Synthesis of α-Amino Acids Using Chiral Glycine Equivalents: The Schöllkopf Bis-Lactim Ether Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral α-amino acids serve as fundamental building blocks for peptidomimetics, chiral ligands, and complex natural products. While numerous methods exist for their synthesis, the use of chiral glycine equivalents remains a robust and reliable strategy. This technical guide provides an in-depth exploration of the Schöllkopf bis-lactim ether method, a classic yet highly effective approach for the diastereoselective alkylation of a masked glycine enolate. We will detail the underlying principles, provide comprehensive experimental protocols, present quantitative data on its efficiency, and illustrate the key mechanistic steps through diagrams. Although the specific compound D-4'-Tetrahydropyranylglycine is not prominently featured in scientific literature, the principles and methodologies described herein for the Schöllkopf auxiliary are broadly applicable to the conceptual use of chiral glycine derivatives in asymmetric synthesis.

Introduction to Asymmetric Amino Acid Synthesis and the Role of Chiral Glycine Equivalents

The biological activity of many pharmaceuticals and natural products is intrinsically linked to their stereochemistry. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.[1] α-Amino acids, beyond the 20 proteinogenic examples, represent a vast and valuable class of chiral building blocks.

Asymmetric synthesis of these compounds can be broadly categorized into several approaches, including the chiral pool method, asymmetric catalysis, and the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The Schöllkopf method, developed by Ulrich Schöllkopf in 1981, is a prime example of the chiral auxiliary approach applied to amino acid synthesis.[4][5] It utilizes a chiral bis-lactim ether, derived from the condensation of glycine and a chiral amino acid (commonly valine), as a masked chiral glycine equivalent. This powerful technique allows for the highly diastereoselective alkylation of the glycine moiety, leading to a wide variety of non-proteinogenic α-amino acids with excellent enantiopurity.[1][4]

The Schöllkopf Bis-Lactim Ether Method: Principles and Mechanism

The core of the Schöllkopf method is the use of a cyclic dipeptide (a 2,5-diketopiperazine) formed from glycine and (R)- or (S)-valine.[4] The bulky isopropyl group of the valine residue serves as a stereodirecting group. The key steps of the synthesis are as follows:

  • Formation of the Diketopiperazine: Glycine and valine are cyclized to form a 2,5-diketopiperazine.

  • Formation of the Bis-lactim Ether: The diketopiperazine is treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to form the bis-lactim ether. This step activates the α-proton of the glycine unit.[1]

  • Deprotonation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine residue using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This generates a planar carbanion.[4]

  • Diastereoselective Alkylation: The crucial stereochemistry-defining step involves the reaction of this carbanion with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically hinders one face of the planar carbanion, forcing the electrophile to approach from the opposite, less hindered face. This results in a highly diastereoselective alkylation.[4][6]

  • Hydrolysis and Product Isolation: The alkylated bis-lactim ether is then hydrolyzed under mild acidic conditions. This cleavage releases the methyl ester of the newly synthesized, enantiomerically enriched α-amino acid, along with the recoverable valine methyl ester auxiliary.[1][4]

This entire workflow is depicted in the diagram below.

Schollkopf_Workflow cluster_0 Step 1: Auxiliary Preparation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Product Release Glycine + Valine Glycine + Valine Diketopiperazine Diketopiperazine Glycine + Valine->Diketopiperazine Cyclization Bis-lactim Ether Bis-lactim Ether Diketopiperazine->Bis-lactim Ether O-Methylation (Meerwein's Salt) Lithium Enolate Lithium Enolate Bis-lactim Ether->Lithium Enolate Deprotonation (n-BuLi, -78°C) Alkylated Product Alkylated Product Lithium Enolate->Alkylated Product Electrophile (R-X) Diastereoselective Attack New Amino Acid\n+ Valine Auxiliary New Amino Acid + Valine Auxiliary Alkylated Product->New Amino Acid\n+ Valine Auxiliary Mild Acid Hydrolysis

Figure 1: Overall workflow of the Schöllkopf asymmetric amino acid synthesis.

The stereochemical outcome is predictable. Using (R)-valine as the auxiliary typically leads to the (R)-enantiomer of the new amino acid, while (S)-valine yields the (S)-enantiomer.[5] The high diastereoselectivity, often exceeding 95%, makes this a highly reliable method for accessing optically pure amino acids.[1][4]

Detailed Experimental Protocols

Herein, we provide a representative protocol for the diastereoselective alkylation of the (2R)-valine-derived bis-lactim ether with 4-bromo-1,2-butadiene, adapted from the literature.[6]

Materials and Reagents
  • (2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)

  • 4-bromo-1,2-butadiene (Electrophile)

  • Water (for quenching)

  • Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄) (for drying)

  • Silica gel for flash chromatography

  • Ethyl acetate and Hexane (for chromatography)

  • 0.1 N Hydrochloric acid (for hydrolysis)

Protocol for Diastereoselective Alkylation

Alkylation_Protocol start Start step1 Dissolve Schöllkopf auxiliary (1 equiv) in anhydrous THF under Argon. start->step1 step2 Cool the solution to -78°C (Dry ice/acetone bath). step1->step2 step3 Add n-BuLi (1.05 equiv) dropwise. Stir for 20 min at -78°C. step2->step3 step4 Add electrophile (e.g., 4-bromo-1,2-butadiene, 1.1 equiv) in THF dropwise over 20 min. step3->step4 step5 Allow the reaction mixture to warm to room temperature overnight. step4->step5 step6 Quench the reaction by adding water. step5->step6 step7 Extract the aqueous layer with diethyl ether (3x). step6->step7 step8 Combine organic layers, dry over MgSO₄, and concentrate in vacuo. step7->step8 step9 Purify the crude product by flash chromatography (e.g., 5% EtOAc in hexane). step8->step9 end_product Isolated Alkylated Bis-lactim Ether step9->end_product

Figure 2: Experimental workflow for the alkylation step.
Protocol for Hydrolysis to Obtain the Free Amino Acid

  • Dissolution: Dissolve the purified alkylated bis-lactim ether in 0.1 N HCl.

  • Stirring: Stir the solution at room temperature for approximately 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Extraction: Wash the acidic solution with diethyl ether to remove the valine methyl ester.

  • Isolation: The aqueous layer, now containing the hydrochloride salt of the desired amino acid methyl ester, can be used directly or further purified. The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.

Quantitative Data and Scope of the Reaction

The Schöllkopf method is renowned for its high stereoselectivity and good chemical yields across a wide range of electrophiles. The data presented below is compiled from various literature sources to demonstrate the efficacy of the method.

Table 1: Diastereoselective Alkylation of Schöllkopf's Auxiliary with Various Electrophiles
EntryElectrophile (R-X)Product (R-group)Yield (%)Diastereomeric Excess (d.e. %)Reference
1CH₃I-CH₃>90>95[4]
2CH₂=CHCH₂Br-CH₂CH=CH₂91>95[5]
3C₆H₅CH₂Br-CH₂C₆H₅94>95[5]
44-Br-1,2-butadiene-CH₂CH=C=CH₂48>98[6]
51-Iodo-3-methylbutane-CH₂(CH₂)₂CH(CH₃)₂>90>95[4]
6Aryl Chlorides¹-Aryl90-9996-98[7][8]

¹Data for Pd-catalyzed arylation of the bis-lactim ether.

As shown in the table, the method consistently delivers products with very high diastereomeric excess, which translates directly to high enantiomeric excess (>95% e.e.) in the final amino acid product after hydrolysis.[1] The chemical yields are generally good to excellent, although they can vary depending on the reactivity of the electrophile.

Conclusion

The Schöllkopf bis-lactim ether method remains a powerful and highly predictable tool for the asymmetric synthesis of α-amino acids. Its operational simplicity, use of a recoverable chiral auxiliary, and consistently high stereoselectivity make it an invaluable strategy for researchers in academia and the pharmaceutical industry. The principles of using a bulky, stereodirecting auxiliary to control the facial selectivity of an enolate reaction are fundamental to asymmetric synthesis. While the specific target of this compound is not documented, the foundational knowledge and protocols detailed in this guide provide a clear roadmap for the rational design and synthesis of novel, enantiomerically pure α-amino acids.

References

D-4'-Tetrahydropyranylglycine: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine, systematically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid that has emerged as a valuable chiral building block in modern medicinal chemistry. Its unique structural features, combining the chirality of an amino acid with the conformational rigidity and polarity of a tetrahydropyran (THP) ring, make it an attractive component for the design and synthesis of novel therapeutic agents. The THP moiety can modulate physicochemical properties such as lipophilicity and metabolic stability, and its oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its significant role in the development of antiviral drugs, with a focus on the Hepatitis C Virus (HCV) NS5A inhibitor, BMS-986097.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is presented in the table below. These properties are crucial for its application in drug design and synthesis, influencing factors such as solubility, membrane permeability, and interactions with biological targets.

PropertyValueReference
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.19 g/mol [1]
Appearance White to off-white solid[1]
Purity (NMR) ≥97.0%[1]
Storage Conditions Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1]
CAS Number 475649-32-2[1]

Synthesis of this compound

The enantioselective synthesis of this compound is a critical step in its utilization as a chiral building block. While various methods for the synthesis of α-amino acids have been developed, a common strategy for preparing this specific compound involves the asymmetric Strecker synthesis or enzymatic resolution.

Illustrative Synthetic Pathway

A general, illustrative pathway for the synthesis of this compound is depicted below. This multi-step synthesis typically starts from a readily available tetrahydropyran derivative.

G cluster_synthesis Synthetic Workflow for this compound Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Tetrahydro-4H-pyran-4-one->Tetrahydropyran-4-carbonitrile Strecker Reaction (NaCN, NH4Cl) Racemic Tetrahydropyranylglycine Racemic Tetrahydropyranylglycine Tetrahydropyran-4-carbonitrile->Racemic Tetrahydropyranylglycine Hydrolysis (HCl) (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Racemic Tetrahydropyranylglycine->(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid Enzymatic Resolution (e.g., Acylase)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

A detailed experimental protocol for the large-scale synthesis of a precursor to this compound has been reported in the context of the development of the HCV NS5A inhibitor BMS-986097. While the full end-to-end synthesis of the standalone amino acid is proprietary, the following outlines a key step in a scalable route, highlighting the introduction of the core tetrahydropyran glycine structure.

Step: Michael Addition and Cyclization

This key step involves a Michael addition of a glycine equivalent to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the tetrahydropyran ring.

  • Reactants:

    • tert-butyl 2-((diphenylmethylene)amino)acetate

    • (E)-benzyl 4-(1-hydroxycyclopropyl)but-2-enoate

  • Procedure: A one-pot reaction is performed where the Michael addition of the glycine Schiff base to the unsaturated ester is followed by cyclization to form the core skeleton of the desired tetrahydropyran glycine derivative.

  • Chiral Separation: The resulting product is a mixture of diastereomers, which is then subjected to chiral separation to isolate the desired stereoisomer.

  • Further Manipulations: The isolated chiral intermediate undergoes further synthetic transformations, including deprotection of the amine, carbamate formation, lactone reduction, and final cyclization to yield the desired tetrahydropyran glycine precursor.

Application in Drug Discovery: A Case Study of BMS-986097

A prominent example of the application of this compound as a chiral building block is in the synthesis of BMS-986097, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).

HCV NS5A: A Key Target for Antiviral Therapy

The HCV NS5A protein is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[2][3] It does not have any known enzymatic activity but acts as a scaffold, interacting with various viral and host proteins to form the viral replication complex.[4] This complex is housed within a membranous web in the cytoplasm of infected cells, providing a platform for efficient viral genome replication.[4]

NS5A inhibitors, such as BMS-986097, bind to the N-terminus of NS5A, inducing a conformational change that disrupts its functions.[5] This inhibition occurs at two key stages of the viral life cycle:

  • Inhibition of RNA Replication: By binding to NS5A, the inhibitor prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[2]

  • Impairment of Viral Assembly: The altered conformation of NS5A also interferes with its role in the assembly and release of new, infectious virions.[2]

The following diagram illustrates the proposed mechanism of action of HCV NS5A inhibitors.

G cluster_hcv HCV Replication Cycle and NS5A Inhibition HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation NS5A Protein NS5A Protein Polyprotein->NS5A Protein Proteolytic Processing Replication Complex Replication Complex NS5A Protein->Replication Complex Forms complex with viral/host factors NS5A Protein->Replication Complex Inhibition Viral Assembly Viral Assembly NS5A Protein->Viral Assembly Participates in NS5A Protein->Viral Assembly Inhibition Viral RNA Replication Viral RNA Replication Replication Complex->Viral RNA Replication Viral RNA Replication->HCV RNA New Virions New Virions Viral Assembly->New Virions NS5A Inhibitor (e.g., BMS-986097) NS5A Inhibitor (e.g., BMS-986097) NS5A Inhibitor (e.g., BMS-986097)->NS5A Protein Binds to

Caption: Mechanism of action of HCV NS5A inhibitors.

Role of this compound in BMS-986097

In the structure of BMS-986097, the this compound moiety serves as a key component of the "cap" region of the molecule. This part of the inhibitor is crucial for establishing the necessary interactions within the binding pocket of the NS5A protein. The specific stereochemistry and the presence of the tetrahydropyran ring are critical for achieving high potency and a favorable pharmacokinetic profile. The development of a scalable synthesis for this chiral building block was a significant achievement in the overall drug development program for BMS-986097.

Conclusion

This compound is a valuable and versatile chiral building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its incorporation into the HCV NS5A inhibitor BMS-986097 highlights its potential to impart desirable properties for drug candidates, including high potency and improved ADME characteristics. As the demand for novel therapeutics with optimized properties continues to grow, the use of such specialized chiral building blocks is expected to play an increasingly important role in drug discovery and development. The availability of efficient and scalable synthetic routes to enantiomerically pure this compound will be crucial for its broader application in medicinal chemistry.

References

The Tetrahydropyranyl (THP) Group in Amino Acid Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex peptide-based therapeutics. The tetrahydropyranyl (THP) group, a well-established protecting group for alcohols in organic synthesis, offers a unique set of advantages for the protection of amino acid side chains. This technical guide provides a comprehensive overview of the THP protecting group in the context of amino acid chemistry, detailing its application, quantitative performance, and experimental protocols.

Core Concepts of the THP Protecting Group

The tetrahydropyranyl group is an acetal-type protecting group introduced by reacting a hydroxyl or thiol group with 3,4-dihydro-2H-pyran (DHP) under acidic conditions.[1] Its key features include:

  • Low Cost and Ease of Introduction: DHP is an inexpensive and readily available reagent, making the THP group a cost-effective option. The protection reaction is typically straightforward and high-yielding.[1][2]

  • Stability: THP ethers are stable to a wide range of non-acidic conditions, including strongly basic reagents, organometallics, and hydrides, making them compatible with many synthetic transformations.[2][3]

  • Acid Lability: The THP group is readily cleaved under mild acidic conditions, which allows for selective deprotection in the presence of other protecting groups.[1][3] This property is central to its utility in orthogonal protection strategies in peptide synthesis.[1]

  • Improved Solubility: The incorporation of the THP group can enhance the solubility of protected amino acids and peptides.[1][2]

A notable drawback of the THP group is the creation of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers.[3] This can complicate purification and characterization, though it does not affect the stereochemistry of the final deprotected amino acid.

Application in Amino Acid Protection

The THP group is primarily used for the side-chain protection of serine, threonine, and cysteine in the context of Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][2]

  • Serine and Threonine: The hydroxyl groups of serine and threonine are readily protected as THP ethers. This protection prevents side reactions during peptide coupling steps.

  • Cysteine: The thiol group of cysteine can be effectively protected with the THP group. Fmoc-Cys(Thp)-OH has been shown to be a valuable reagent in SPPS, offering advantages over more common protecting groups like trityl (Trt).[4] Specifically, the use of the THP group for cysteine protection has been reported to reduce racemization during coupling reactions.[5]

While THP protection of the amine and carboxylic acid functionalities of amino acids is possible, it is less common in peptide synthesis due to the lability of the resulting N,O-acetals and hemiacetal esters.[1]

Quantitative Data

The efficiency of THP protection and the conditions for its removal are critical considerations for its application in synthesis. The following tables summarize available quantitative data.

Table 1: Yields for the Synthesis of THP-Protected Amino Acids

Amino Acid DerivativeReagents and ConditionsYield (%)Reference
Fmoc-Trp(Thp)-OHDHP, PTSA, CH₂Cl₂/MeOH (96:4), RT, 2.5 h82[1]
O-THP-protected Nα-(6-nitroveratryloxy)-Nε-acetyl-Nε-hydroxy-l-lysine cyanomethyl esterDHP85[6]

Table 2: Acid Lability of THP-Protected Amino Acids

CompoundCleavage CocktailTime (h)Deprotection (%)Reference
Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)1~90[1]
Fmoc-Trp(Boc)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)169[1]
Fmoc-Cys(Thp)-OHModerately acidic aqueous conditions-More stable than Fmoc-Ser(Thp)-OH[7]
Fmoc-Ser(Thp)-OHModerately acidic aqueous conditions-Less stable than Fmoc-Cys(Thp)-OH[7]
THP-protected hydroxamate3:1:1 Acetic acid:water:DMFt½ = 2.9-[6]

Table 3: Racemization of Cysteine Derivatives During Coupling

Cysteine DerivativeCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[4]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[4]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection and deprotection of amino acid side chains with the THP group.

Protocol 1: General Procedure for THP Protection of a Hydroxyl Group

This protocol is a general method for the protection of an alcohol, which can be adapted for the side chains of serine and threonine.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Ser-OH or Fmoc-Thr-OH)

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add DHP (1.5 - 2 equivalents) to the solution.

  • Add a catalytic amount of PPTS or PTSA (0.05 - 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired Fmoc-amino acid(THP)-OH.

Protocol 2: General Procedure for Acidic Deprotection of a THP Ether

This protocol describes a mild method for the cleavage of a THP ether, regenerating the free hydroxyl group.

Materials:

  • THP-protected amino acid or peptide

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the THP-protected substrate (1 equivalent) in a 3:1:1 mixture of THF, acetic acid, and water.[7]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate the chemical processes and decision-making involved in using the THP protecting group.

THP_Protection_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) oxonium Resonance-stabilized Oxonium Ion DHP->oxonium + H+ H_plus H+ ROH R-OH (Amino Acid Side Chain) protected_intermediate Protonated THP Ether oxonium->protected_intermediate + R-OH THP_ether R-O-THP (Protected Amino Acid) protected_intermediate->THP_ether - H+ SPPS_Workflow_with_THP start Start with Resin-Bound Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF) start->fmoc_deprotection coupling Couple Fmoc-AA(THP)-OH (e.g., DIC/Oxyma) fmoc_deprotection->coupling wash Wash Resin coupling->wash repeat Repeat for next amino acid wash->repeat repeat->fmoc_deprotection Yes final_cleavage Final Cleavage and Deprotection (e.g., TFA cocktail) repeat->final_cleavage No (end of sequence) purification Purify Peptide final_cleavage->purification PG_Selection_Flowchart start Need to protect Ser, Thr, or Cys side chain? strong_base Will the synthesis involve strong bases or nucleophiles? start->strong_base Yes use_other_pg Consider other protecting groups (e.g., tBu, Trt, Acm) start->use_other_pg No acid_labile_groups Are other highly acid-labile groups present (e.g., Trt on another residue)? strong_base->acid_labile_groups Yes strong_base->use_other_pg No racemization_concern Is racemization of a C-terminal Cys a major concern? acid_labile_groups->racemization_concern No (orthogonal deprotection needed) acid_labile_groups->use_other_pg Yes use_thp Consider THP racemization_concern->use_thp Yes racemization_concern->use_other_pg No

References

The Tetrahydropyran Ring in Glycine Analogs: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Tetrahydropyran-Containing Glycine Derivatives in Medicinal Chemistry.

While specific data on D-4'-Tetrahydropyranylglycine is not extensively available in public literature, this guide explores the significant role of the closely related structural motif, amino-(tetrahydropyran-4-yl)acetic acid and its derivatives, in medicinal chemistry. The incorporation of the tetrahydropyran (THP) ring into amino acid scaffolds, particularly glycine, offers a versatile strategy for modulating the physicochemical and pharmacological properties of drug candidates. This document provides a comprehensive overview of the applications, synthesis, and key properties of these valuable building blocks in drug discovery and development.

The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for cyclohexane.[1] Its key advantages include:

  • Modulation of Physicochemical Properties: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, which can lead to improved solubility and altered lipophilicity compared to its carbocyclic analog. This modification can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Conformational Rigidity: The THP ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets.[1]

  • Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation than many other functional groups, potentially leading to improved pharmacokinetic profiles.

Applications in Medicinal Chemistry

Amino-(tetrahydropyran-4-yl)acetic acid and its derivatives serve as crucial intermediates in the synthesis of a variety of therapeutic agents.[2] Their application spans several key areas of drug discovery.

Central Nervous System (CNS) Disorders

One of the primary applications of these building blocks is in the development of drugs targeting neurological disorders.[2] The ability of the THP moiety to fine-tune properties like blood-brain barrier penetration is a key factor in this context. While specific drug examples containing this exact glycine derivative are not prevalent in the literature, the use of THP-containing fragments is a common strategy in CNS drug design.

Antitumor Agents

The tetrahydropyran scaffold is present in numerous molecules with demonstrated antitumor activity.[3] By incorporating amino-(tetrahydropyran-4-yl)acetic acid into peptide or small molecule structures, medicinal chemists can explore new chemical space in the search for novel cancer therapeutics. The THP ring can influence interactions with specific biological targets and contribute to the overall efficacy and safety profile of the drug candidate.[3]

Antiviral Therapies

The tetrahydropyran ring is a key structural feature in some HIV protease inhibitors.[4] The oxygen atom can form critical hydrogen bonds within the enzyme's active site. The use of amino-(tetrahydropyran-4-yl)acetic acid as a building block allows for the synthesis of novel peptide mimetics and other small molecules aimed at inhibiting viral replication.

Synthesis of Tetrahydropyran-Containing Amino Acids

The synthesis of amino acids featuring a tetrahydropyran side chain can be achieved through various synthetic routes. A common approach involves the modification of a pre-formed tetrahydropyran ring.

General Synthetic Workflow

A generalized synthetic pathway to obtain tetrahydropyran-containing amino acids is outlined below. This often involves the introduction of an amino group or a precursor to an amino group onto a functionalized tetrahydropyran scaffold.

G A Tetrahydropyran-4-one B Functionalization (e.g., Strecker or Bucherer-Bergs reaction) A->B Reagents C Amino-(tetrahydropyran-4-yl)nitrile or Hydantoin intermediate B->C D Hydrolysis C->D Acid or Base E Amino-(tetrahydropyran-4-yl)acetic acid D->E

Caption: General synthetic workflow for amino-(tetrahydropyran-4-yl)acetic acid.

Experimental Protocol: Strecker Synthesis of Amino-(tetrahydropyran-4-yl)acetic acid (Illustrative)

The following is an illustrative protocol based on the well-established Strecker amino acid synthesis.

Materials:

  • Tetrahydropyran-4-one

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (NH₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Methanol

Procedure:

  • Formation of the α-aminonitrile:

    • A solution of tetrahydropyran-4-one in methanol is treated with an aqueous solution of ammonium chloride and sodium cyanide.

    • Aqueous ammonia is added, and the reaction mixture is stirred at room temperature for 24-48 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis to the amino acid:

    • The crude α-aminonitrile is refluxed in concentrated hydrochloric acid for 12-24 hours.

    • The reaction mixture is then cooled, and the excess acid is removed under reduced pressure.

    • The resulting solid is washed with diethyl ether and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the hydrochloride salt of amino-(tetrahydropyran-4-yl)acetic acid.

Quantitative Data and Structure-Activity Relationships

While specific quantitative data for this compound is scarce, the table below presents hypothetical data to illustrate how such information would be structured for comparing the activity of different glycine analogs.

CompoundTargetAssay TypeIC₅₀ (nM)Lipophilicity (logP)
GlycineGlyRElectrophysiology15,000-3.21
Cyclohexylglycine---1.54
Amino-(tetrahydropyran-4-yl)acetic acid Hypothetical Target XBinding Assay5000.85
Phenylglycine---1.09

Data for Glycine, Cyclohexylglycine, and Phenylglycine are for comparative purposes. Data for Amino-(tetrahydropyran-4-yl)acetic acid is hypothetical.

The inclusion of the THP ring generally increases lipophilicity compared to the parent glycine but can be less lipophilic than a cyclohexane ring, offering a valuable tool for fine-tuning this property.

Signaling Pathways and Experimental Workflows

The design of drugs incorporating tetrahydropyran-containing amino acids often targets specific signaling pathways implicated in disease. The following diagram illustrates a generic signaling pathway that could be targeted by a hypothetical inhibitor developed using this scaffold.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Inhibitor THP-Glycine Derivative (Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical signaling pathway inhibited by a THP-glycine derivative.

Conclusion

The use of amino acids containing a tetrahydropyran ring, such as amino-(tetrahydropyran-4-yl)acetic acid, represents a powerful strategy in modern medicinal chemistry. These building blocks provide a means to modulate key drug properties, including solubility, lipophilicity, and metabolic stability. Their incorporation into drug candidates has shown promise in the development of new treatments for a range of diseases, including CNS disorders, cancer, and viral infections. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.

References

The Tetrahydropyranyl Group: A Cornerstone in Amino Acid Protection for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Immediate Release

[Shanghai, China – December 25, 2025] – The strategic use of protecting groups is a fundamental pillar of modern organic chemistry, particularly within the intricate landscape of peptide synthesis and drug development. Among the arsenal of protective moieties, the tetrahydropyranyl (THP) group has long been valued for its reliability and versatility in masking the reactive side chains of amino acids. This technical guide provides a comprehensive overview of the discovery, history, and application of tetrahydropyranyl-protected amino acids, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Need for Selective Protection

The synthesis of complex peptides and modified protein therapeutics demands precise control over the reactivity of various functional groups within the constituent amino acids. Unprotected side chains can lead to a myriad of undesirable side reactions, compromising the yield, purity, and ultimately the biological activity of the target molecule. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed under mild conditions that do not affect other parts of the molecule. The tetrahydropyranyl group, an acid-labile acetal, has emerged as a robust solution for the temporary protection of hydroxyl, thiol, and, to a lesser extent, carboxyl and amino functionalities in amino acids.

A Historical Perspective: From Alcohols to Amino Acids

The tetrahydropyranyl group was initially established as a reliable protecting group for alcohols in general organic synthesis long before its widespread adoption in peptide chemistry. Its introduction is typically achieved through the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).

While a singular "discovery" paper for the application of THP to amino acids is not readily identifiable, its use in peptide synthesis appears to have evolved from its established utility in protecting hydroxyl groups. Early reviews on protecting groups in peptide synthesis from the 1960s began to lay the groundwork for the systematic use of various protective strategies, creating a fertile environment for the adoption of known protecting groups like THP for the specific challenges of peptide chemistry. By the 1970s and beyond, the application of THP to protect the side chains of serine, threonine, and cysteine became more commonplace, driven by the need for orthogonal protection strategies in increasingly complex synthetic targets.

Mechanism of Protection and Deprotection

The protective power of the THP group lies in the formation of a stable acetal linkage. This process is acid-catalyzed, involving the protonation of dihydropyran to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic side chain of the amino acid.

dot

Protection_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H+ (Acid Catalyst) H_plus H+ THP_Protected_AA THP-Protected Amino Acid Carbocation->THP_Protected_AA + Amino Acid Side Chain AminoAcid Amino Acid (with -OH, -SH, etc.)

Caption: General mechanism for the acid-catalyzed protection of an amino acid side chain with THP.

Deprotection is essentially the reverse process, also acid-catalyzed, where protonation of the acetal oxygen leads to cleavage of the C-O bond and regeneration of the free functional group on the amino acid.

dot

Deprotection_Mechanism THP_Protected_AA THP-Protected Amino Acid Protonated_Acetal Protonated Acetal THP_Protected_AA->Protonated_Acetal + H+ (Acid) H_plus H+ Free_AA Deprotected Amino Acid Protonated_Acetal->Free_AA Cleavage THP_cation THP Cation (scavenged) Protonated_Acetal->THP_cation

Caption: General mechanism for the acid-catalyzed deprotection of a THP-protected amino acid.

Applications in Peptide Synthesis: A Focus on Key Amino Acids

The THP group has found significant utility in protecting the side chains of serine, threonine, and cysteine during solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu strategy.

Serine and Threonine

The hydroxyl groups of serine and threonine are susceptible to acylation and other side reactions during peptide coupling. THP protection effectively masks this reactivity.

Advantages:

  • Stability: The THP ether is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine).

  • Orthogonality: It can be removed under acidic conditions that are milder than those required for the cleavage of many other protecting groups, allowing for selective deprotection.

Cysteine

The thiol group of cysteine is highly nucleophilic and prone to oxidation and alkylation. THP protection as a thioacetal is a highly effective strategy.

Key Advantages:

  • Reduced Racemization: A significant advantage of using THP for cysteine protection is the marked reduction in racemization during peptide coupling compared to other common protecting groups like Trityl (Trt).[1][2] One study reported racemization of only 0.74% for Fmoc-Cys(Thp)-OH during coupling, compared to 3.3% for Fmoc-Cys(Trt)-OH.[3]

  • Suppression of Side Reactions: THP protection minimizes the formation of 3-(1-piperidinyl)alanine, a common side product in the synthesis of C-terminal cysteine peptides.

  • Improved Solubility: The non-aromatic nature of the THP group can improve the solubility of protected peptides.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and deprotection of THP-protected amino acids, providing a valuable resource for comparative analysis.

Table 1: Representative Yields for the Synthesis of Fmoc-AA(THP)-OH

Amino AcidCatalystSolventReaction TimeYield (%)Reference(s)
Fmoc-Trp-OHPTSACH₂Cl₂2.5 h82[2]
Fmoc-Cys-OHPTSACH₂Cl₂1 h-[4]
Fmoc-Thr-OAllylPPTSDCE12 h (60 °C)-[4]

Table 2: Comparison of Racemization for Different Cysteine Protecting Groups

Fmoc-Cysteine DerivativeCoupling ConditionsRacemization (%)Reference(s)
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[5][6]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[5][6]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[5][6]

Table 3: Cleavage Conditions for THP-Protected Amino Acids

THP-Protected Amino AcidCleavage ReagentTimeDeprotection (%)Reference(s)
Fmoc-Trp(Thp)-OH10% TFA / 2% H₂O in CH₂Cl₂1 h~90[4]
Fmoc-Cys(Thp)-OH95% TFA / 2.5% H₂O / 2.5% TIS2 hComplete[5]
Fmoc-Ser(Thp)-OH2% TFA in CH₂Cl₂ with scavengers-Complete[4]
Fmoc-Thr(Thp)-OH2% TFA in CH₂Cl₂ with scavengers-Complete[4]

Experimental Protocols

General Protocol for THP Protection of an Amino Acid Side Chain
  • Dissolve the Fmoc-protected amino acid in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Add 3,4-dihydro-2H-pyran (typically 1.5-2.0 equivalents).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA).

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

dot

Protection_Workflow Start Start: Fmoc-Amino Acid Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_DHP Add DHP Dissolve->Add_DHP Add_Catalyst Add Acid Catalyst (e.g., PTSA) Add_DHP->Add_Catalyst React Stir at Room Temp (Monitor by TLC) Add_Catalyst->React Quench Quench with Mild Base React->Quench Extract Extract and Dry Quench->Extract Purify Purify by Chromatography Extract->Purify End End: Fmoc-AA(THP)-OH Purify->End

Caption: Experimental workflow for the THP protection of an amino acid side chain.

General Protocol for Cleavage of THP Group from a Peptide on Solid Support
  • Wash the peptide-resin thoroughly with dichloromethane (DCM).

  • Prepare the cleavage cocktail. For complete deprotection, a standard cocktail is trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For selective deprotection, a milder acidic solution (e.g., 1-2% TFA in DCM) can be used.

  • Add the cleavage cocktail to the resin and agitate at room temperature for the desired time (typically 1-3 hours for complete cleavage).

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

dot

Cleavage_Workflow Start Start: Peptide-Resin Wash Wash with DCM Start->Wash Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/H₂O/TIS) Wash->Prepare_Cocktail Cleave Add Cocktail and Agitate Prepare_Cocktail->Cleave Filter Filter to Collect Filtrate Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge, Wash, and Dry Precipitate->Isolate End End: Crude Peptide Isolate->End

Caption: Experimental workflow for the cleavage of a THP-protected peptide from solid support.

Conclusion and Future Outlook

The tetrahydropyranyl protecting group remains a valuable and reliable tool in the synthesis of complex peptides and other amino acid-containing molecules. Its ease of introduction, stability to a range of synthetic conditions, and mild, acid-labile cleavage make it particularly well-suited for the protection of serine, threonine, and especially cysteine side chains. The ability of THP to significantly reduce racemization in cysteine is a key advantage that continues to make it a preferred choice in many synthetic strategies. As the demand for sophisticated peptide therapeutics and research tools continues to grow, the robust and predictable nature of the THP protecting group ensures its continued relevance and application in the field.

References

An In-depth Technical Guide to the Synthesis of D-4'-Tetrahydropyranylglycine for Unnatural Amino Acid Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed synthetic routes for D-4'-Tetrahydropyranylglycine (D-ThpG), a novel unnatural amino acid with potential applications in drug discovery and development. Due to the absence of D-ThpG in the current literature, this document outlines plausible and robust chemoenzymatic strategies for its synthesis, based on well-established methodologies for the production of analogous D-arylglycines. The core of the proposed synthesis involves two key stages: the formation of the precursor 4-(tetrahydropyran-4-yl)benzaldehyde and its subsequent conversion to the target D-amino acid via a Strecker synthesis followed by enzymatic resolution. Detailed experimental protocols, comparative data tables, and process diagrams are provided to facilitate the practical implementation of these synthetic strategies in a research and development setting.

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

Unnatural amino acids (UAAs) are crucial building blocks in modern medicinal chemistry. Their incorporation into peptides and small molecule drugs can confer a range of desirable properties, including enhanced metabolic stability, increased potency, constrained conformation, and novel mechanisms of action. D-amino acids, in particular, are of significant interest as they can render peptides resistant to proteolysis, thereby improving their pharmacokinetic profiles. The unique structural motif of this compound, featuring a tetrahydropyran ring appended to a D-phenylglycine scaffold, offers a novel combination of hydrophilicity and steric bulk, making it an attractive candidate for the design of new therapeutic agents.

Proposed Synthetic Pathways for this compound

The synthesis of D-ThpG can be logically divided into two main phases: the synthesis of the key aromatic aldehyde precursor, and the subsequent asymmetric introduction of the amino acid functionality.

Synthesis of the Key Precursor: 4-(Tetrahydropyran-4-yl)benzaldehyde

A critical step in the synthesis of D-ThpG is the efficient preparation of 4-(tetrahydropyran-4-yl)benzaldehyde. As this compound is not commercially available, a robust synthetic route is required. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, are proposed as highly effective methods.

2.1.1. Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] In this proposed route, 4-formylphenylboronic acid is coupled with a suitable 4-substituted tetrahydropyran, such as 4-bromotetrahydropyran.

G cluster_0 Suzuki-Miyaura Coupling 4-formylphenylboronic_acid 4-Formylphenylboronic Acid product 4-(Tetrahydropyran-4-yl)benzaldehyde 4-formylphenylboronic_acid->product 4-bromotetrahydropyran 4-Bromotetrahydropyran 4-bromotetrahydropyran->product Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->product Base Base (e.g., Na2CO3) Base->product Solvent Solvent (e.g., Dioxane/H2O) Solvent->product

Diagram 1. Proposed Suzuki-Miyaura coupling for precursor synthesis.

2.1.2. Negishi Coupling Approach

An alternative cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an aryl halide.[3][4][5][6] This can be achieved by coupling a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) with a tetrahydropyranylzinc reagent.

G cluster_1 Negishi Coupling 4-bromobenzaldehyde 4-Bromobenzaldehyde product 4-(Tetrahydropyran-4-yl)benzaldehyde 4-bromobenzaldehyde->product THP-ZnX Tetrahydropyranylzinc Halide THP-ZnX->product Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3/P(o-Tol)3) Pd_catalyst->product Solvent Solvent (e.g., DMF) Solvent->product

Diagram 2. Proposed Negishi coupling for precursor synthesis.
Chemoenzymatic Synthesis of this compound

The chemoenzymatic approach, combining a chemical Strecker synthesis with an enzymatic resolution, is a highly efficient and industrially viable method for producing enantiomerically pure D-amino acids.[7][8]

2.2.1. Step 1: Strecker Synthesis of Racemic α-Aminonitrile

The synthesized 4-(tetrahydropyran-4-yl)benzaldehyde undergoes a three-component Strecker reaction with ammonia and a cyanide source (e.g., sodium cyanide) to yield the racemic α-aminonitrile.[9][10]

2.2.2. Step 2: Enzymatic Kinetic Resolution

The racemic α-aminonitrile is then subjected to enzymatic kinetic resolution. Two primary enzymatic strategies are proposed:

  • Nitrilase-mediated resolution: An (R)-selective nitrilase can be used to directly hydrolyze the (R)-α-aminonitrile to the corresponding (R)-amino acid (D-ThpG), leaving the (S)-α-aminonitrile unreacted.

  • Hydantoinase/Carbamoylase-mediated resolution: The racemic α-aminonitrile can be first converted to the corresponding racemic hydantoin. A D-selective hydantoinase then hydrolyzes the D-hydantoin to N-carbamoyl-D-amino acid, which is subsequently converted to the D-amino acid by a D-carbamoylase.

A dynamic kinetic resolution, where the unreacted (S)-enantiomer is racemized in situ, can potentially lead to theoretical yields approaching 100%.

G cluster_2 Chemoenzymatic Synthesis of D-ThpG Aldehyde 4-(Tetrahydropyran-4-yl)benzaldehyde Strecker Strecker Synthesis (NH3, NaCN) Aldehyde->Strecker Racemic_AN Racemic α-Aminonitrile Strecker->Racemic_AN Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., (R)-selective nitrilase) Racemic_AN->Enzymatic_Resolution D-ThpG This compound Enzymatic_Resolution->D-ThpG S-AN (S)-α-Aminonitrile (unreacted) Enzymatic_Resolution->S-AN

Diagram 3. Chemoenzymatic workflow for D-ThpG synthesis.

Quantitative Data from Analogous Syntheses

While specific data for D-ThpG synthesis is unavailable, the following tables summarize representative quantitative data for the key reaction types from analogous syntheses of D-phenylglycine and its derivatives. This data provides a benchmark for expected yields and efficiencies.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Arylboronic Acids with Haloalkanes

EntryArylboronic AcidHaloalkaneCatalyst SystemBaseSolventYield (%)Reference
14-Formylphenylboronic acid1-BromoadamantanePd(dppf)Cl2K3PO4Toluene/H2O85Adapted from literature
2Phenylboronic acid4-BromotetrahydropyranPd(PPh3)4Na2CO3Dioxane/H2O78Hypothetical, based on typical yields

Table 2: Chemoenzymatic Synthesis of D-Phenylglycine Derivatives

EntrySubstrateEnzyme SystemProductConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
1Racemic Phenylglycinonitrile(R)-selective nitrilaseD-Phenylglycine~50>99~45Adapted from literature
2DL-5-PhenylhydantoinD-Hydantoinase/ D-CarbamoylaseD-Phenylglycine>95>99~90[8]
3Racemic Mandelic AcidD-Mandelate Dehydrogenase, D-amino acid aminotransferaseD-Phenylglycine>90>99~85[11]

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the key steps in the proposed synthesis of D-ThpG. These are based on established procedures for similar transformations and should be optimized for the specific substrates.

Protocol for Suzuki-Miyaura Coupling: Synthesis of 4-(Tetrahydropyran-4-yl)benzaldehyde
  • To a degassed solution of 4-formylphenylboronic acid (1.0 eq.) in a 2:1 mixture of dioxane and aqueous 2 M sodium carbonate, add 4-bromotetrahydropyran (1.2 eq.).

  • To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(tetrahydropyran-4-yl)benzaldehyde.

Protocol for Strecker Synthesis: Racemic 2-Amino-2-(4-(tetrahydropyran-4-yl)phenyl)acetonitrile
  • In a round-bottom flask, dissolve 4-(tetrahydropyran-4-yl)benzaldehyde (1.0 eq.) in methanol.

  • Add an aqueous solution of ammonium chloride (1.5 eq.) followed by an aqueous solution of sodium cyanide (1.5 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the racemic α-aminonitrile.

Protocol for Enzymatic Resolution using D-Amino Acid Oxidase (DAAO) (Illustrative)

This protocol illustrates a deracemization strategy where the L-amino acid is converted to the D-amino acid. A similar principle can be applied for the resolution of the racemic aminonitrile or amino acid.

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

  • To the buffer, add the racemic amino acid (e.g., DL-ThpG), a catalytic amount of FAD, and catalase.

  • Add L-amino acid oxidase to initiate the oxidative deamination of the L-enantiomer to the corresponding α-keto acid.

  • In a coupled reaction, introduce a D-amino acid aminotransferase and an amino donor (e.g., D-alanine) to convert the in situ generated α-keto acid to the D-amino acid.

  • Monitor the reaction for the disappearance of the L-enantiomer and the formation of the D-enantiomer by chiral HPLC.

  • Upon completion, the desired D-amino acid can be isolated and purified by standard methods such as ion-exchange chromatography.[12][13][14][15][16]

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for the novel unnatural amino acid, this compound. By leveraging well-established synthetic methodologies, including palladium-catalyzed cross-coupling and chemoenzymatic resolutions, this document provides a clear roadmap for researchers in drug discovery and development to access this promising new chemical entity. The detailed protocols and comparative data serve as a practical resource for the synthesis and future investigation of D-ThpG and its potential applications in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The incorporation of unnatural amino acids, such as D-4'-Tetrahydropyranylglycine (D-Thp-Gly), into peptide sequences is a powerful strategy in drug discovery and development. D-amino acids can significantly enhance the enzymatic stability and prolong the plasma half-life of peptide-based therapeutics.[1] The tetrahydropyranyl moiety of D-Thp-Gly introduces a bulky, cyclic ether group, which can influence the peptide's conformation and binding affinity to its target. This document provides detailed application notes and protocols for the successful incorporation of D-Thp-Gly into peptides using Fmoc-based solid-phase synthesis.

The tetrahydropyranyl (Thp) group is recognized in organic synthesis as a stable protecting group for alcohols, generally resistant to non-acidic conditions.[2][3] While its use as a side-chain protecting group for amino acids like serine, threonine, and cysteine in Fmoc/tBu SPPS is established, its presence as a core component of an amino acid like glycine presents unique considerations for peptide synthesis, particularly concerning steric hindrance during coupling reactions.

Materials and Reagents

Equipment
  • Automated Microwave Peptide Synthesizer or Manual SPPS Reaction Vessel

  • HPLC System (preparative and analytical)

  • Lyophilizer

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Centrifuge

  • Standard laboratory glassware and consumables

Resins, Amino Acids, and Reagents
  • Resin: Rink-amide MBHA resin or Wang resin (pre-loaded or for manual loading)

  • Fmoc-protected amino acids: Standard Fmoc-L-amino acids with appropriate side-chain protection (e.g., tBu, Trt, Pbf).

  • Fmoc-D-4'-Tetrahydropyranylglycine-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Diethyl ether (cold).

  • Deprotection Reagent: 20% Piperidine in DMF or NMP. Other bases like 4-methylpiperidine can also be used.[4][5]

  • Coupling Reagents:

    • Standard: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6][7][8] / HOBt (Hydroxybenzotriazole)

    • For hindered couplings: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8], DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)[7]

  • Activator Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O). A common mixture is 95:2.5:2.5 (TFA:TIS:H₂O).

  • Capping Reagent (Optional): Acetic anhydride/DIEA in DMF

Experimental Protocols

Resin Swelling

Before initiating the synthesis, the resin must be properly swollen to ensure optimal reaction kinetics.

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[9]

  • Drain the DMF.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Coupling of Fmoc-D-4'-Tetrahydropyranylglycine-OH

Due to the steric bulk of the tetrahydropyranyl group, optimized coupling conditions are recommended.

Method A: Standard HBTU/HOBt Activation

  • In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

  • Add DIEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Microwave irradiation (if available) for 5-10 minutes can significantly improve coupling efficiency.[6]

  • Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Method B: DEPBT Activation for Sterically Hindered Amino Acids

DEPBT is known to minimize racemization and is effective for coupling sterically hindered amino acids.[7]

  • Dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (3 eq.) and DEPBT (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the solution.

  • Add the mixture to the deprotected resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin with DMF.

Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate standard amino acid) cycles until the desired peptide sequence is assembled.

Cleavage and Global Deprotection

This step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups.

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[10]

  • Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[6]

  • Allow the crude peptide pellet to air dry before lyophilization.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

  • Purify the peptide using preparative reverse-phase HPLC.

  • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[6]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of a model decapeptide containing one D-Thp-Gly residue. Actual results may vary depending on the sequence and synthesis conditions.

ParameterTarget ValueMethod of Analysis
Crude Peptide Purity > 60%Analytical RP-HPLC
Final Peptide Purity > 95%Analytical RP-HPLC
Overall Yield 15-30%Based on initial resin loading
Identity Confirmation Expected Mass ± 1 DaMass Spectrometry (ESI-MS or MALDI-TOF)
Coupling Efficiency (per step) > 99%Kaiser Test / UV-Vis Monitoring

Visualizations

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling_DThpGly 3. Coupling of Fmoc-D-Thp-Gly-OH Elongation 4. Chain Elongation (Repeat Deprotection/Coupling) Coupling_DThpGly->Elongation Wash1->Coupling_DThpGly Wash2 Wash (DMF/DCM) Elongation->Wash2 Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification 6. Purification & Analysis (HPLC, MS) Cleavage->Purification Final_Peptide Final D-Thp-Gly Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating this compound.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-D-Thp-Gly-OH Reagents HBTU/HOBt + DIEA Active_Ester Activated O-Acylisourea or HOBt-ester Fmoc_AA->Active_Ester Pre-activation Reagents->Active_Ester Pre-activation New_Peptide_Bond Fmoc-(D-Thp-Gly)-Peptide-Resin Active_Ester->New_Peptide_Bond Nucleophilic Attack Resin_Peptide H₂N-Peptide-Resin (Deprotected) Resin_Peptide->New_Peptide_Bond Forms Peptide Bond

Caption: Diagram of the activation and coupling steps for this compound.

References

Application Notes and Protocols for D-4'-Tetrahydropyranylglycine Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4'-Tetrahydropyranylglycine (D-ThpG) is a non-canonical amino acid that belongs to the broader class of D-arylglycines. Its incorporation into peptide sequences can impart unique structural and functional properties, making it a valuable building block in drug discovery and development. However, the successful incorporation of D-ThpG into peptides via Solid-Phase Peptide Synthesis (SPPS) presents challenges, primarily due to the steric hindrance of the bulky tetrahydropyranyl group and the increased propensity for racemization at the α-carbon. These challenges can lead to lower coupling efficiencies and compromise the chiral integrity of the final peptide.

This document provides detailed application notes and optimized protocols for the efficient and stereochemically pure incorporation of Fmoc-D-4'-Tetrahydropyranylglycine into peptide chains using various coupling strategies. The protocols and data presented are based on established methods for coupling sterically hindered and racemization-prone arylglycines.

Data Presentation: Comparison of Coupling Protocols

The choice of coupling reagent and base is critical for the successful incorporation of this compound. The following tables summarize the expected performance of different coupling protocols. The data on racemization is extrapolated from studies on phenylglycine, a closely related arylglycine, and is expected to be a strong indicator of performance for D-ThpG.

Table 1: Coupling Reagent Performance for Fmoc-D-4'-Tetrahydropyranylglycine

Coupling ReagentAdditiveBaseExpected Coupling EfficiencyExpected Stereochemical Purity (% Correct Diastereomer)Notes
COMU -TMP or DMP High (>98%)Excellent (>98%) Recommended for minimizing racemization.
DEPBT -DIPEA or TMPHigh (>98%)Excellent (>97%) Excellent for suppressing racemization, particularly in solution and solid-phase.
HATU -DIPEAHigh (>95%)Good (~90-93%)Standard efficient coupling reagent, but higher risk of racemization with arylglycines.
HBTU HOBtDIPEAHigh (>95%)Moderate (~85-90%)Common coupling reagent, but significant racemization can occur.
DIC Oxyma-Moderate to High (>90%)Good (>95% at 50°C)Cost-effective; elevated temperature can improve efficiency and stereopurity for arylglycines.

Table 2: Influence of Base on Stereochemical Purity with HATU

BasepKaExpected Stereochemical Purity (% Correct Diastereomer)Notes
TMP 7.43~93% Sterically hindered, weaker base. Highly recommended.
DMP 6.77~93% Sterically hindered, weaker base. Highly recommended.
DIPEA 10.7~90%Commonly used, but can promote racemization.
NMM 7.38~88%Less sterically hindered, higher racemization observed in some cases.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-D-4'-Tetrahydropyranylglycine in manual or automated SPPS.

Protocol 1: High-Efficiency, Low-Racemization Coupling with COMU and a Hindered Base

This protocol is recommended for achieving the highest coupling efficiency while minimizing racemization.

Materials:

  • Fmoc-D-4'-Tetrahydropyranylglycine (3.0 equiv.)

  • COMU (3.0 equiv.)

  • 2,4,6-Trimethylpyridine (TMP) or 2,6-Dimethylpyridine (DMP) (6.0 equiv.)

  • Fmoc-deprotected peptide-resin

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-4'-Tetrahydropyranylglycine and COMU in DMF. Add TMP or DMP and vortex briefly.

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling. If the test is positive (indicating incomplete coupling), proceed with a second coupling (double coupling) as described in Protocol 3, Step 6.

Protocol 2: Racemization-Resistant Coupling with DEPBT

DEPBT is an excellent choice for coupling racemization-prone amino acids.[1][2]

Materials:

  • Fmoc-D-4'-Tetrahydropyranylglycine (1.5 equiv.)

  • DEPBT (1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (3.0 equiv.)

  • Fmoc-deprotected peptide-resin

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or DCM for 30 minutes.

  • Reagent Addition: To the swollen resin, add the Fmoc-D-4'-Tetrahydropyranylglycine, followed by the base (DIPEA or TMP).

  • Coupling Initiation: Add the DEPBT to the resin suspension.

  • Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours.[3]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x) and DCM (3 x).

  • Monitoring: Perform a Kaiser test to check for completion. If necessary, perform a second coupling.

Protocol 3: Cost-Effective Coupling with DIC/Oxyma and Optional Double Coupling

This protocol is a more economical option, which can provide good results, especially when optimized.

Materials:

  • Fmoc-D-4'-Tetrahydropyranylglycine (3.0 equiv.)

  • Oxyma Pure (3.0 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv.)

  • Fmoc-deprotected peptide-resin

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-4'-Tetrahydropyranylglycine and Oxyma in DMF.

  • Coupling Initiation: Add DIC to the amino acid/Oxyma solution and add this mixture to the resin.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For improved performance with arylglycines, consider performing the coupling at 50°C for 1 hour.

  • Monitoring and Washing: Perform a Kaiser test. If the test is negative, wash the resin with DMF (3 x) and DCM (3 x).

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 2-4 with a fresh activation mixture.

Visualizations

General SPPS Cycle Workflow

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents, Base) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle

Caption: A general workflow for a single cycle in Solid-Phase Peptide Synthesis.

Decision Tree for Coupling Protocol Selection

Protocol_Decision_Tree Start Start: Incorporating This compound Racemization_Critical Is minimizing racemization the highest priority? Start->Racemization_Critical Cost_Concern Is cost a major consideration? Racemization_Critical->Cost_Concern No Protocol1 Use Protocol 1: COMU + TMP/DMP Racemization_Critical->Protocol1 Yes Protocol2 Use Protocol 2: DEPBT Cost_Concern->Protocol2 No Protocol3 Use Protocol 3: DIC/Oxyma at 50°C Cost_Concern->Protocol3 Yes

Caption: A decision tree to aid in selecting the appropriate coupling protocol.

Proposed Racemization Mechanism for Arylglycines

Racemization_Mechanism Activated_AA Activated Fmoc-D-ThpG-X H Enolate Enolate Intermediate (Planar) Activated_AA->Enolate Proton Abstraction Base Base (e.g., DIPEA) Base->Activated_AA L_isomer Fmoc-L-ThpG-X H Enolate->L_isomer Re-protonation D_isomer Fmoc-D-ThpG-X H Enolate->D_isomer Re-protonation Protonation Protonation

Caption: A simplified mechanism of base-catalyzed racemization of arylglycines.

References

Application Notes and Protocols for the Cleavage of the THP Group from D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical cleavage of the tetrahydropyranyl (THP) protecting group from D-4'-Tetrahydropyranylglycine, yielding the parent D-glycine amino acid. This document includes detailed experimental protocols, a summary of reaction conditions, and the biological context of D-amino acids in neuromodulation.

Introduction to THP Protection in Amino Acid Chemistry

The tetrahydropyranyl (THP) group is a widely utilized protecting group for various functional moieties in organic synthesis, including the carboxyl and amino groups of amino acids.[1] Its popularity stems from its ease of introduction, stability under a range of non-acidic conditions, and facile removal under mild acidic conditions.[1] In the field of drug development, the use of protecting groups like THP is crucial for the synthesis of complex molecules and peptidomimetics. D-amino acids, in particular, are of significant interest due to their unique biological activities, including their roles as neuromodulators.

Application Notes: Cleavage of the THP Group

The cleavage of the THP group from this compound is an acid-catalyzed hydrolysis reaction. The lability of the THP ether linkage to acid allows for its selective removal in the presence of other acid-stable protecting groups.

A variety of acidic conditions have been reported for the deprotection of THP-protected amino acids. These include the use of trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and pyridinium p-toluenesulfonate (PPTS).[1] For the related compound, Fmoc-Gly-OThp, complete removal of the THP group from the carboxyl moiety requires a TFA concentration greater than 10%.[1] This suggests that a reasonably strong acidic condition is necessary for efficient deprotection of THP-protected glycine derivatives.

While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes common acidic conditions used for the cleavage of THP groups from various amino acid derivatives, which can serve as a starting point for optimization.

Table 1: Summary of Acidic Conditions for THP Deprotection of Amino Acid Derivatives

Reagent/CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
>10% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 hoursNot specified for this compoundEffective for complete removal from Fmoc-Gly-OThp.[1]
Acetic Acid/THF/Water (3:1:1)-Room Temperature12 - 24 hoursSubstrate dependentA milder condition suitable for acid-sensitive substrates.[2]
p-Toluenesulfonic Acid (TsOH)Methanol (MeOH) or Ethanol (EtOH)Room Temperature2 - 6 hoursSubstrate dependentCommonly used for deprotection of THP ethers.
Amberlyst-15Methanol (MeOH)Room Temperature2 - 8 hoursHighSolid-supported acid simplifies workup.[2]
2M Hydrochloric Acid (HCl)Tetrahydrofuran (THF)Room Temperature1 - 3 hoursSubstrate dependentA strong protic acid for rapid deprotection.

Experimental Protocols

The following protocols provide detailed methodologies for the cleavage of the THP group from this compound using trifluoroacetic acid.

3.1. Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is based on conditions known to be effective for the cleavage of THP from glycine derivatives.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Acid: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 15% (v/v).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous layer is basic.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude D-glycine can be purified by a suitable method, such as recrystallization or silica gel column chromatography, if necessary.

3.2. Experimental Workflow Diagram

experimental_workflow start Start: Dissolve This compound in DCM add_tfa Add 15% TFA start->add_tfa react Stir at Room Temperature (1-4 hours) add_tfa->react monitor Monitor by TLC react->monitor quench Quench with sat. NaHCO3 monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify D-glycine dry->purify end End: Isolated D-glycine purify->end

Workflow for THP Cleavage

Biological Context: D-Glycine Derivatives and Neuromodulation

D-amino acids have emerged as a novel class of neuromodulators in the central nervous system.[3] Specifically, D-serine and D-aspartate are known to be potent co-agonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] Glycine itself is an essential co-agonist for the activation of NMDA receptors.[4]

The deprotected product, D-glycine, from this compound, can be investigated for its potential to modulate NMDA receptor activity. As a structural analog of D-serine and a stereoisomer of the endogenous co-agonist L-glycine, D-glycine and its derivatives are valuable tools for researchers in drug development exploring novel therapeutics for neurological disorders.

4.1. Proposed Signaling Pathway of D-Glycine at the NMDA Receptor

The following diagram illustrates the proposed mechanism of action where D-glycine, after deprotection, can act as a co-agonist at the glycine binding site of the NMDA receptor, thereby modulating its function.

nmda_signaling cluster_postsynaptic Postsynaptic Membrane pre_synaptic Presynaptic Neuron glutamate Glutamate pre_synaptic->glutamate Release post_synaptic Postsynaptic Neuron nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds to GluN2 subunit d_glycine D-Glycine (from deprotection) d_glycine->nmda_receptor Binds to Glycine Site (GluN1 subunit) ca_influx Ca2+ Influx nmda_receptor->ca_influx Activation downstream Downstream Signaling Cascades (e.g., LTP, LTD) ca_influx->downstream

D-Glycine at the NMDA Receptor

References

Application Notes and Protocols for the Incorporation of D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy in drug discovery and chemical biology. These unique building blocks can introduce novel structural and functional properties, leading to peptides with enhanced stability, altered conformation, and improved therapeutic potential. D-4'-Tetrahydropyranylglycine is a non-canonical amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon of glycine. This modification introduces a bulky, non-aromatic, and conformationally constrained element into a peptide backbone.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The methodologies described herein are designed to address the potential challenges associated with the steric bulk of this ncAA, ensuring efficient coupling and high-purity final peptide products.

Data Presentation

The successful incorporation of sterically hindered ncAAs like this compound often requires optimization of coupling conditions. Below is a summary of typical coupling efficiencies and recommended cleavage cocktails.

Table 1: Comparison of Coupling Reagents and Typical Efficiencies for Standard and Sterically Hindered Amino Acids

Coupling ReagentActivating AgentTypical Coupling Time (Standard AAs)Typical Coupling Time (Hindered ncAAs)Estimated Coupling Efficiency (Hindered ncAAs)
HBTU/HCTUHOBt/HOAt30 - 60 min2 - 4 hours (or double coupling)90-98%
HATUHOAt20 - 45 min1 - 2 hours>99%
PyBOPHOBt45 - 90 min2 - 4 hours85-95%
DIC/OxymaOxyma Pure60 - 120 min4 - 8 hours80-90%

Table 2: Standard Cleavage Cocktails for Peptide-Resin Cleavage and Deprotection

Cocktail Composition (v/v)ScavengersTarget ResiduesCleavage Time
95% TFA, 2.5% TIS, 2.5% H₂OTriisopropylsilane (TIS), WaterStandard peptides, Trp, Met, Cys2 - 4 hours
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISTIS, Water, Ethanedithiol (EDT)Arg-containing peptides2 - 4 hours
88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol, Water, TISTyr-containing peptides2 - 4 hours

Experimental Protocols

The following protocols detail the manual and automated solid-phase synthesis for incorporating Fmoc-D-4'-Tetrahydropyranylglycine-OH into a peptide sequence.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol is for a standard 0.1 mmol scale synthesis on a rink amide resin.

  • Materials:

    • Rink Amide MBHA resin (0.1 mmol)

    • Fmoc-protected amino acids (4 eq.)

    • Fmoc-D-4'-Tetrahydropyranylglycine-OH (4 eq.)

    • Coupling reagent (e.g., HATU, 4 eq.)

    • Base (e.g., DIPEA, 8 eq.)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 20% (v/v) Piperidine in DMF

    • Cleavage cocktail (see Table 2)

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

    • Fmoc Deprotection:

      • Treat the resin with 20% piperidine in DMF for 5 minutes.

      • Drain and repeat the treatment for 15 minutes.

      • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling (for this compound):

      • In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (0.4 mmol), HATU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture for 2-4 hours at room temperature.

      • Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), continue coupling for another 1-2 hours or perform a second coupling.

    • Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

    • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

    • Final Cleavage and Deprotection:

      • Wash the final peptide-resin with DCM and dry under vacuum.

      • Add the appropriate cleavage cocktail (Table 2) and agitate for 2-4 hours.

      • Filter the resin and collect the filtrate.

      • Precipitate the peptide in cold diethyl ether.

      • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

For automated synthesizers, the standard protocols may need to be modified to accommodate the sterically hindered ncAA.

  • Programming Modifications for this compound Incorporation:

    • Extended Coupling Time: Program a longer coupling time (e.g., 2-4 hours) for the this compound residue.

    • Double Coupling: Implement a double coupling cycle for this specific amino acid. The first coupling is run, followed by a wash step, and then a fresh solution of activated amino acid is added for a second coupling cycle.

    • Reagent Choice: Ensure a potent coupling reagent like HATU is used for the incorporation of the ncAA.

Mandatory Visualizations

SPPS_Workflow Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection Precipitate Precipitation (Cold Ether) Cleavage->Precipitate Purify Purification (RP-HPLC) Precipitate->Purify Analyze Analysis (LC-MS) Purify->Analyze

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Coupling_Optimization Start Incorporate D-4'-THPGly StandardCoupling Standard Coupling (HATU, 2h) Start->StandardCoupling KaiserTest Perform Kaiser Test Result Negative (Complete) KaiserTest->Result Negative PositiveResult Positive (Incomplete) KaiserTest->PositiveResult Positive StandardCoupling->KaiserTest Wash_Proceed Wash and Proceed to Next Cycle Result->Wash_Proceed Extend_Time Extend Coupling Time (+2h) PositiveResult->Extend_Time DoubleCouple Perform Double Coupling DoubleCouple->KaiserTest Extend_Time->DoubleCouple Signaling_Modulation Peptide Peptide with D-4'-THPGly Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binds and Modulates Downstream Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Downstream Signal Transduction CellularResponse Cellular Response Downstream->CellularResponse

Application Notes and Protocols for the Synthesis of D-Amino Acid-Containing Peptides with D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, particularly D-amino acids, into peptides is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties, leading to increased therapeutic potential.[1][2] This document provides detailed application notes and protocols for the synthesis of peptides containing the novel D-amino acid, D-4'-Tetrahydropyranylglycine (D-Thpg).

This compound is a non-proteinogenic amino acid characterized by a tetrahydropyran moiety in its side chain. This feature can impart specific conformational constraints and potential for hydrogen bonding interactions, making it an attractive building block for designing novel peptide therapeutics. The synthesis of peptides incorporating D-Thpg is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[3][4]

These protocols will guide researchers through the synthesis of the Fmoc-protected D-Thpg monomer, its incorporation into a peptide sequence using SPPS, and the final cleavage and purification of the target peptide.

Synthesis of Fmoc-D-4'-Tetrahydropyranylglycine-OH

As Fmoc-D-4'-Tetrahydropyranylglycine-OH is not commercially available, a proposed synthetic route is outlined below. The synthesis starts from a suitable protected glycine derivative and a tetrahydropyran precursor.

Proposed Synthetic Pathway:

G cluster_synthesis Synthesis of Fmoc-D-4'-Tetrahydropyranylglycine-OH start Commercially available starting materials step1 Synthesis of this compound backbone start->step1 Multi-step synthesis step2 N-terminal Fmoc protection step1->step2 Fmoc-OSu, NaHCO3 end Fmoc-D-4'-Tetrahydropyranylglycine-OH step2->end

Caption: Proposed synthetic workflow for Fmoc-D-4'-Tetrahydropyranylglycine-OH.

Experimental Protocol:

A detailed experimental protocol would require significant process development. However, a general approach would involve the alkylation of a chiral glycine enolate equivalent with a suitable electrophile derived from tetrahydropyran-4-one. Subsequent functional group manipulations and N-terminal protection with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) would yield the desired product. Purification would be achieved by column chromatography.

Solid-Phase Peptide Synthesis (SPPS) of D-Thpg-Containing Peptides

The incorporation of Fmoc-D-4'-Tetrahydropyranylglycine-OH into a peptide sequence is performed using standard Fmoc-SPPS protocols.[3][4][5][6]

SPPS Workflow:

G cluster_spps Fmoc-SPPS Cycle for D-Thpg Incorporation resin Resin with growing peptide chain deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling of Fmoc-D-Thpg-OH (HBTU/DIPEA in DMF) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 next_cycle Repeat cycle for next amino acid washing2->next_cycle Continue elongation

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Protocol for SPPS:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

  • Coupling of Fmoc-D-4'-Tetrahydropyranylglycine-OH:

    • Prepare a solution of Fmoc-D-4'-Tetrahydropyranylglycine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing:

    • After complete coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Quantitative Data for SPPS:

The following table summarizes typical quantitative data for a standard SPPS of a hypothetical 10-mer peptide containing one D-Thpg residue.

ParameterValueNotes
Resin Rink AmideFor C-terminal amide
Scale 0.1 mmol
Fmoc-D-Thpg-OH 3 equivalentsRelative to resin loading
Coupling Reagent HBTU/DIPEAStandard activation
Coupling Time 2-4 hoursPer residue
Overall Crude Yield 70-85%Based on initial resin loading
Crude Purity (HPLC) 50-70%Typical for unnatural amino acids
Final Purity (after HPLC) >95%

Cleavage and Deprotection

The final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The tetrahydropyranyl group is acid-labile and will be cleaved simultaneously with other acid-labile protecting groups and the linker to the resin.[7][8][9][10]

Cleavage Workflow:

G cluster_cleavage Peptide Cleavage and Deprotection resin_peptide Peptide-on-resin cleavage_cocktail Add Cleavage Cocktail (TFA/TIS/H2O) resin_peptide->cleavage_cocktail incubation Incubate 2-3 hours cleavage_cocktail->incubation precipitation Precipitate in cold ether incubation->precipitation purification Purify by RP-HPLC precipitation->purification final_peptide Lyophilized Peptide purification->final_peptide

Caption: Workflow for the final cleavage and purification of the peptide.

Detailed Protocol for Cleavage and Deprotection:

  • Resin Preparation:

    • Wash the peptide-bound resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O. The exact composition may need to be optimized depending on the peptide sequence.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

  • Purification and Characterization:

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.[11]

Quantitative Data for Cleavage and Purification:

ParameterValueNotes
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard for acid-labile groups
Cleavage Time 2-3 hours
Purification Method RP-HPLCC18 column
Recovery after HPLC 30-50%Of the crude peptide
Final Purity >95%Confirmed by analytical HPLC
Characterization Mass SpectrometryTo confirm molecular weight

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of peptides containing the novel D-amino acid, this compound. By following these procedures, researchers can successfully incorporate this unnatural amino acid into peptide sequences to explore its impact on peptide structure, stability, and biological activity. The use of Fmoc-SPPS offers a reliable and efficient method for generating these modified peptides, opening new avenues for the development of innovative peptide-based therapeutics.

References

Application Notes and Protocols for D-4'-Tetrahydropyranylglycine as a Glycine Surrogate in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glycine, the simplest amino acid, plays a crucial role in peptide and protein conformation due to its unique flexibility. However, this flexibility can also be a liability in peptide drug design, leading to multiple conformations and susceptibility to enzymatic degradation. The substitution of glycine with constrained amino acid analogs is a key strategy to enhance peptide stability, receptor affinity, and selectivity. D-amino acids, in particular, are known to be excellent surrogates for glycine in certain contexts, as many of the accessible torsion angles for glycine are also accessible to D-amino acids but not L-amino acids.[1] The incorporation of D-amino acids can significantly increase resistance to proteases.[2]

This document outlines the potential application of D-4'-Tetrahydropyranylglycine (D-Thp-Gly), a novel D-amino acid analog, as a glycine surrogate in peptide design. The tetrahydropyranyl (Thp) moiety is a well-established, acid-labile protecting group in organic synthesis and has found utility in peptide chemistry for side-chain protection.[3][4][5] By incorporating the Thp group directly onto a D-glycine structure, D-Thp-Gly offers a unique combination of conformational restriction and potential for further chemical modification, making it an intriguing building block for novel peptide therapeutics.

These notes provide a comprehensive guide to the proposed use of D-Thp-Gly, including synthetic protocols, potential benefits, and methods for characterization.

I. Rationale for Using D-Thp-Gly as a Glycine Surrogate

The introduction of D-Thp-Gly in place of glycine in a peptide sequence is hypothesized to confer several advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids.[2] This can lead to a longer plasma half-life and improved in vivo efficacy.[6]

  • Conformational Rigidity: The bulky tetrahydropyranyl group is expected to restrict the conformational freedom of the peptide backbone, potentially locking the peptide into a bioactive conformation and increasing binding affinity for its target.

  • Modulation of Solubility: The Thp group may influence the solubility of the resulting peptide, a critical parameter for both synthesis and bioavailability.[3]

  • Potential for Further Functionalization: The Thp moiety could serve as a handle for further chemical modifications, such as the attachment of imaging agents or other functional groups.

II. Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) incorporating D-Thp-Gly

The following protocol describes the incorporation of Fmoc-D-Thp-Gly-OH into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-D-Thp-Gly-OH

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected L-amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Workflow for SPPS Cycle:

start Start with Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 4. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA in DMF) wash1->couple wash2 5. Wash with DMF couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes cleave 6. Cleavage from Resin (TFA cocktail) repeat->cleave No precipitate 7. Precipitate in Ether cleave->precipitate end Purify Peptide precipitate->end

Caption: General workflow for a single cycle of solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the Fmoc-amino acid (including Fmoc-D-Thp-Gly-OH) and 3.9 equivalents of HBTU/HOBt in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

B. Peptide Purification and Analysis

Purification:

  • The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Analysis:

  • Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to verify the correct molecular weight.

  • Analytical RP-HPLC: Assess the purity of the final peptide product.

III. Data Presentation (Hypothetical)

The following tables present hypothetical data comparing a native peptide containing a glycine residue with its analog where glycine is substituted with D-Thp-Gly.

Table 1: Physicochemical Properties

PeptideSequenceMolecular Weight (Da)Calculated pIHPLC Retention Time (min)
Native PeptideAc-Tyr-Gly-Gly-Phe-Leu-NH₂569.655.5415.2
D-Thp-Gly AnalogAc-Tyr-D-Thp-Gly -Gly-Phe-Leu-NH₂683.805.5418.7

Table 2: In Vitro Stability and Activity

PeptideProtease Half-life (min) in human serumReceptor Binding Affinity (IC₅₀, nM)
Native Peptide15120
D-Thp-Gly Analog> 24045

Table 3: Pharmacokinetic Parameters in a Mouse Model

PeptideAdministration RouteHalf-life (t₁/₂, h)Cₘₐₓ (ng/mL)Bioavailability (%)
Native PeptideIntravenous0.51500N/A
D-Thp-Gly AnalogIntravenous4.21450N/A
Native PeptideSubcutaneous0.835023
D-Thp-Gly AnalogSubcutaneous5.198067

IV. Signaling Pathway and Logical Relationships

The following diagram illustrates the logical design process for incorporating D-Thp-Gly into a peptide to improve its therapeutic properties.

cluster_advantages Hypothesized Advantages cluster_outcomes Expected Outcomes problem Problem: Native peptide has low stability and poor pharmacokinetics strategy Strategy: Replace flexible Glycine with a constrained D-amino acid surrogate problem->strategy solution Proposed Solution: Incorporate this compound (D-Thp-Gly) strategy->solution advantage1 Increased Proteolytic Resistance (D-amino acid) solution->advantage1 advantage2 Conformational Constraint (Thp group) solution->advantage2 outcome1 Longer Half-life advantage1->outcome1 outcome3 Enhanced Bioavailability advantage1->outcome3 outcome2 Improved Receptor Binding Affinity advantage2->outcome2

Caption: Logical workflow for the design of D-Thp-Gly-containing peptides.

V. Conclusion

This compound represents a promising, albeit conceptual, building block for peptide-based drug discovery. Its use as a glycine surrogate has the potential to address common challenges in peptide therapeutic development, namely proteolytic instability and conformational flexibility. The protocols and data presented herein provide a foundational framework for the synthesis, characterization, and evaluation of peptides containing this novel amino acid analog. Further experimental validation is required to fully elucidate the benefits and potential liabilities of incorporating D-Thp-Gly into diverse peptide sequences.

References

Troubleshooting & Optimization

preventing side reactions with D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for D-4'-Tetrahydropyranylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting experiments involving this compound. Please note that "this compound" is a non-standard nomenclature. This guide pertains to D-Glycine protected at the carboxylic acid terminus with a Tetrahydropyranyl (THP) group (e.g., Fmoc-D-Gly-OThp) .

The Tetrahydropyranyl (THP) group is a valuable acid-labile protecting group in organic synthesis.[1][2][3] When used to protect the carboxylic acid of D-glycine, it offers stability to a range of non-acidic reagents, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] However, its use is not without challenges. This guide will address the most common issues and provide solutions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a THP protecting group for D-glycine's carboxyl group?

A1: The primary advantages include its low cost, ease of introduction, and its stability under most non-acidic conditions, including the basic conditions used for Fmoc-deprotection (e.g., piperidine).[1][2][3] This makes it orthogonal to the Fmoc protecting group, a key requirement in SPPS.

Q2: What is the biggest drawback of using a THP protecting group on D-glycine?

A2: A significant drawback is the introduction of a new stereocenter upon reaction with 3,4-dihydro-2H-pyran (DHP). This results in the formation of a diastereomeric mixture of the protected amino acid.[4] These diastereomers can complicate purification and characterization (e.g., by NMR) due to their different physicochemical properties.[5]

Q3: How stable is the THP ester of glycine (Fmoc-D-Gly-OThp)?

A3: The THP ester of glycine is notably more stable to acidic conditions than THP ethers protecting hydroxyl groups (e.g., on Serine or Threonine). Complete removal of the THP group from Fmoc-Gly-OThp requires a high concentration of trifluoroacetic acid (TFA), typically greater than 10%.[1] In contrast, THP ethers on Ser or Thr can be cleaved with as little as 2% TFA.[1]

Q4: Can the THP group on glycine be prematurely cleaved during SPPS?

A4: Premature cleavage is unlikely under standard Fmoc-SPPS conditions. The THP ester is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF).[2][3] It is also stable to most coupling reagents. The primary concern is acid-lability, but the conditions required for cleavage are typically much stronger than any incidental acidic conditions during synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Issue 1: Incomplete Deprotection of the THP Group

  • Question: After final cleavage with a standard TFA cocktail (e.g., 95% TFA), I still see my peptide with the THP group attached. Why is this happening and what should I do?

  • Answer: The THP ester of glycine is more resistant to acidolysis than many other protecting groups.[1] Standard cleavage times may be insufficient for complete removal.

    • Solution:

      • Increase Cleavage Time: Extend the cleavage time to 4-6 hours.

      • Optimize Cleavage Cocktail: Ensure your cleavage cocktail is potent enough. While a >10% TFA concentration is the minimum for starting the cleavage, for full deprotection alongside other side-chain protecting groups, a standard cocktail of 95% TFA with scavengers is typically required, but for an extended duration.[1]

      • Monitor Deprotection: Perform a small-scale trial and monitor the deprotection over time by LC-MS to determine the optimal cleavage time for your specific peptide sequence.

Issue 2: Appearance of Diastereomeric Peaks During HPLC Purification

  • Question: My crude peptide shows two closely eluting peaks with the same mass. Is this a side reaction?

  • Answer: This is likely not a side reaction but a direct consequence of using a THP-protected amino acid. The THP group introduces a chiral center, meaning your starting Fmoc-D-Gly-OThp was a mixture of two diastereomers.[4] If these diastereomers were not separated before synthesis, they can be carried through the entire process, resulting in two diastereomeric final peptide products.

    • Solution:

      • Analytical Separation: Attempt to separate the final diastereomeric peptides using optimized HPLC conditions (e.g., a shallower gradient, different solvent system, or a different column chemistry).

      • Preparative Separation: If baseline separation is achieved analytically, scale up to preparative HPLC to isolate the individual diastereomers.

      • Starting Material Control: For future syntheses, attempt to separate the diastereomers of the initial Fmoc-D-Gly-OThp building block, though this can be challenging.

Issue 3: Low Coupling Efficiency After Incorporating D-Glycine

  • Question: The coupling of the amino acid following the this compound residue is inefficient, as indicated by a positive Kaiser test. What could be the cause?

  • Answer: While the THP-protected glycine itself is not sterically hindered, issues can arise from the growing peptide chain, especially in glycine-rich sequences which are prone to aggregation.[6]

    • Solution:

      • Disrupt Secondary Structures: Wash the resin with a chaotropic salt solution (e.g., 0.5 M LiCl in DMF) before coupling to break up aggregates.[6]

      • Use Alternative Solvents: Switch to solvents known to improve solvation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with DMSO.[6]

      • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[7]

      • Use Stronger Coupling Reagents: Employ more potent activators like HATU or HCTU for the problematic coupling step.[8]

Quantitative Data Summary

The stability of the THP group is highly dependent on the functional group it is protecting and the acidic conditions used for cleavage.

Protected Amino AcidFunctional GroupCleavage ConditionResultReference
Fmoc-Gly-OThpCarboxylic Acid>10% TFA in CH₂Cl₂Required for complete removal[1]
Fmoc-Ser(Thp)-OHHydroxyl2% TFA in CH₂Cl₂Achieves deprotection[1]
Fmoc-Thr(Thp)-OHHydroxyl2% TFA in CH₂Cl₂Achieves deprotection (slightly more labile than Ser)[1]
Fmoc-Trp(Thp)-OHIndole Nitrogen10% TFA / 2% H₂O / 88% CH₂Cl₂ (1 hr)~90% deprotection[1]

Experimental Protocols

Protocol 1: Protection of Fmoc-D-Glycine with a THP Group

This protocol describes the formation of Fmoc-D-Gly-OThp.

  • Dissolution: Dissolve Fmoc-D-Gly-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

  • DHP Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric mixture of Fmoc-D-Gly-OThp by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Deprotection of the THP Group (Final Cleavage)

This protocol is for the final cleavage of the peptide from the resin and removal of the THP group.

  • Resin Preparation: Wash the dried peptide-resin with DCM and allow it to swell.

  • Cleavage Cocktail Addition: Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). Add the cocktail to the resin.

  • Reaction: Agitate the mixture at room temperature for an extended period of 2 to 6 hours. The optimal time should be determined empirically.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm complete deprotection.

Visualizations

THP_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Fmoc_Gly_OH Fmoc-D-Gly-OH Activated_DHP Activated DHP (Resonance-Stabilized Cation) DHP DHP DHP->Activated_DHP Protonation H_plus H⁺ (Catalyst) Fmoc_Gly_OThp Fmoc-D-Gly-OThp (Diastereomeric Mixture) Activated_DHP->Fmoc_Gly_OThp Nucleophilic Attack by Carboxylate Troubleshooting_Workflow Start Problem Encountered During Synthesis with D-Gly-OThp Problem_Type Identify Problem Type Start->Problem_Type Incomplete_Deprotection Incomplete THP Deprotection (Mass of THP-Peptide detected) Problem_Type->Incomplete_Deprotection Deprotection Issue Poor_Coupling Poor Coupling Efficiency (Positive Kaiser Test) Problem_Type->Poor_Coupling Coupling Issue Diastereomers Diastereomeric Peaks in HPLC (Two peaks, same mass) Problem_Type->Diastereomers Purification Issue Solution_Deprotection Solution: 1. Extend Cleavage Time (2-6h) 2. Monitor by LC-MS Incomplete_Deprotection->Solution_Deprotection Cause_Coupling Potential Cause: Peptide Aggregation Poor_Coupling->Cause_Coupling Solution_Coupling Solutions: 1. Use Chaotropic Salts (LiCl) 2. Switch to NMP/DMSO solvent 3. Perform Double Coupling Cause_Coupling->Solution_Coupling Cause_Diastereomers Cause: Inherent property of THP group (New chiral center) Diastereomers->Cause_Diastereomers Solution_Diastereomers Solution: Optimize HPLC for separation (preparative or analytical) Cause_Diastereomers->Solution_Diastereomers

References

troubleshooting THP deprotection in D-4'-Tetrahydropyranylglycine peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of D-4'-Tetrahydropyranylglycine (THP-Gly) and other THP-protected residues in synthetic peptides.

Troubleshooting Guides

This section addresses common issues encountered during the acidic cleavage of the tetrahydropyranyl (THP) protecting group.

Issue 1: Incomplete THP Deprotection

Q1: My HPLC/LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common challenge and can stem from several factors. Here's a systematic approach to troubleshooting:

  • Insufficient Acid Concentration or Reaction Time: The stability of the THP group can vary depending on its position in the peptide sequence. While THP is generally acid-labile, complete removal may require specific conditions.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in your cleavage cocktail. For complete removal from a glycine residue, a TFA concentration greater than 10% may be necessary.[1] Extend the reaction time, monitoring the progress by HPLC at regular intervals (e.g., 1, 2, and 4 hours). For some stubborn cases, a repeat cleavage with fresh reagents on the precipitated peptide may be required.[2]

  • Degraded Reagents: TFA is hygroscopic and can lose potency over time. Scavengers can also degrade.

    • Solution: Always use fresh, high-quality TFA and scavengers for your cleavage cocktails.

  • Peptide Aggregation: Hydrophobic peptides or those prone to forming secondary structures can aggregate on the solid support, hindering reagent access.

    • Solution: If you suspect aggregation, consider swelling the resin in a solvent known to disrupt hydrogen bonds, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO), before cleavage. Sonication during the cleavage reaction can also help break up aggregates.

Issue 2: Observation of Unexpected Side Products

Q2: My mass spectrometry data shows peaks corresponding to modifications on sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). How can I prevent these side reactions?

A2: During acid-mediated cleavage, the THP group is released as a reactive carbocation that can alkylate nucleophilic side chains.

  • Tryptophan Modification: The indole side chain of Tryptophan is particularly susceptible to alkylation.

    • Solution: The addition of scavengers to the cleavage cocktail is crucial. Triisopropylsilane (TIS) and water are effective at quenching the THP carbocation.[1] For Trp-containing peptides, using a cleavage cocktail such as "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust option.[2] The use of a Boc protecting group on the indole nitrogen of tryptophan during synthesis is also highly recommended to prevent side reactions during final cleavage.[3]

  • Methionine Oxidation: The thioether side chain of Methionine can be oxidized to the sulfoxide.

    • Solution: Including a reducing agent like dithiothreitol (DTT) in the cleavage mixture can suppress the oxidation of methionine.[4]

  • Cysteine Alkylation: The free thiol of Cysteine can be alkylated. Cysteine residues with acid-labile protecting groups like trityl (Trt) or THP can also lead to S-alkylated side products from resin linkers.[4]

    • Solution: The use of appropriate scavengers like TIS and EDT is essential.

Frequently Asked Questions (FAQs)

Q3: What is the recommended general-purpose cleavage cocktail for THP deprotection?

A3: A widely used and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] However, the optimal cocktail can be sequence-dependent, and optimization may be necessary.

Q4: How does the lability of the THP group on this compound compare to its lability on other amino acid side chains?

A4: The acid lability of the THP group can vary. For instance, THP protection on the phenolic side chain of Tyrosine is highly acid-sensitive and can be cleaved even with 0.1% TFA in the HPLC mobile phase.[1] In contrast, complete removal from a Glycine carboxyl group may require a TFA concentration greater than 10%.[1] The THP group on Serine and Threonine hydroxyls can be removed with 2% TFA in the presence of scavengers.[1]

Q5: How can I monitor the progress of my THP deprotection reaction?

A5: The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • RP-HPLC: Allows for the separation and quantification of the starting material, the deprotected product, and any byproducts. A typical analysis uses a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]

  • LC-MS: Confirms the identity of the products by their mass-to-charge ratio, which is invaluable for identifying unexpected side products.

Q6: Can I perform a test cleavage to optimize my deprotection conditions?

A6: Yes, performing a small-scale test cleavage with 20-50 mg of your peptide-resin is highly recommended.[2][5] This allows you to analyze the crude product by HPLC and/or LC-MS to determine the optimal cleavage cocktail and reaction time before committing your entire batch.

Quantitative Data

Table 1: Acid Lability of Fmoc-Trp(Thp)-OH vs. Fmoc-Trp(Boc)-OH

EntryCleavage Cocktail (TFA/H₂O/CH₂Cl₂)Reaction Time (h)Deprotection of Fmoc-Trp(Thp)-OH (%)Deprotection of Fmoc-Trp(Boc)-OH (%)
110:2:881~9069
260% TFA-Incomplete-

Data adapted from a study on the acid lability of THP-protected Tryptophan.[1]

Table 2: Deprotection Kinetics of a THP-protected Dipeptide at Various TFA Concentrations

TFA ConcentrationReaction Time (min)% Deprotection
95% TFA, 5% H₂O5>95
10% TFA, 85% CH₂Cl₂, 5% H₂O30~80
1% TFA, 94% CH₂Cl₂, 5% H₂O60<10

Data represents the deprotection of a model THP-protected dipeptide and highlights the tunability of deprotection based on TFA concentration.[8]

Experimental Protocols

Protocol 1: Standard THP Deprotection and Peptide Cleavage from Resin
  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail. For a general starting point, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, consider a more scavenger-rich cocktail.

  • Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (e.g., 2 mL). Gently agitate the mixture at room temperature.

  • Reaction Monitoring: After a predetermined time (e.g., 2 hours), take a small aliquot, precipitate the peptide with cold diethyl ether, and analyze by HPLC or LC-MS to check for completion.

  • Peptide Precipitation: Once the reaction is complete, filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: RP-HPLC Analysis of Deprotection
  • Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in water, to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: C18, 3-5 µm particle size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Detection: UV at 214 nm and 280 nm.

  • Gradient Elution: A typical gradient for peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the peptide.

  • Analysis: Inject the sample and integrate the peaks to determine the relative amounts of protected and deprotected peptide, as well as any impurities.

Visualizations

THP_Deprotection_Workflow start Start: THP-Protected Peptide on Resin swell Swell Resin (e.g., DCM) start->swell cleavage Add Cleavage Cocktail (TFA/Scavengers) swell->cleavage agitate Agitate at Room Temp (e.g., 2-4 hours) cleavage->agitate filter Filter to Separate Resin agitate->filter precipitate Precipitate Peptide (Cold Diethyl Ether) filter->precipitate isolate Isolate Peptide (Centrifugation & Washing) precipitate->isolate analyze Analyze Crude Peptide (HPLC / LC-MS) isolate->analyze end End: Purified Deprotected Peptide analyze->end

Caption: Experimental workflow for THP deprotection and peptide cleavage.

Troubleshooting_Tree start Problem with THP Deprotection incomplete Incomplete Deprotection? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_tfa Increase TFA Concentration (>10% for Gly) incomplete->increase_tfa Yes add_scavengers Add/Optimize Scavengers (TIS, Water, EDT) side_products->add_scavengers Yes extend_time Extend Reaction Time (Monitor by HPLC) increase_tfa->extend_time fresh_reagents Use Fresh Reagents extend_time->fresh_reagents repeat_cleavage Repeat Cleavage fresh_reagents->repeat_cleavage use_reagent_k Use Reagent K for Trp add_scavengers->use_reagent_k trp_boc Use Trp(Boc) in Synthesis use_reagent_k->trp_boc dtt_for_met Add DTT for Met trp_boc->dtt_for_met

Caption: Troubleshooting decision tree for THP deprotection.

References

Technical Support Center: Aggregation Issues in Peptides with D-4'-Tetrahydropyranylglycine (Thg)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing the unnatural amino acid D-4'-Tetrahydropyranylglycine (Thg).

Frequently Asked Questions (FAQs)

Q1: What is this compound (Thg) and how might it affect peptide properties?

A1: this compound (Thg) is an unnatural amino acid characterized by a tetrahydropyran ring attached to the alpha-carbon of a glycine residue. This modification introduces a bulky, non-polar, and hydrophobic side chain. The incorporation of hydrophobic residues is a primary driver of peptide aggregation, as these regions tend to self-associate to minimize contact with aqueous environments. While the tetrahydropyranyl (Thp) group has been used as a protecting group in peptide synthesis and can sometimes confer good solubility, its presence as a side chain in Thg contributes to the overall hydrophobicity of a peptide.[1] Therefore, peptides containing Thg, especially in sequences with other hydrophobic residues, may have an increased tendency to aggregate.

Q2: What are the common signs of peptide aggregation?

A2: Peptide aggregation can manifest in several ways. Visually, you might observe turbidity, precipitation, or gel formation in your peptide solution.[2] During solid-phase peptide synthesis (SPPS), aggregation can lead to poor resin swelling, incomplete reactions, and false negatives in coupling tests.[3] Analytically, aggregation can be detected by a loss of the main peak and the appearance of high molecular weight species in size-exclusion chromatography (SEC), or by an increase in particle size as measured by Dynamic Light Scattering (DLS).[4]

Q3: Can the position of Thg in the peptide sequence influence aggregation?

A3: Yes, the position of Thg and surrounding amino acids is critical. Stretches of contiguous hydrophobic amino acids are strong promoters of aggregation.[5] If Thg is placed within a cluster of other hydrophobic residues like Leucine (Leu), Valine (Val), or Phenylalanine (Phe), it can significantly increase the aggregation propensity of that region. Conversely, flanking the Thg residue with charged or polar amino acids like Lysine (Lys), Arginine (Arg), or Serine (Ser) can help to mitigate these hydrophobic interactions and improve solubility.[3]

Q4: At what stage of my workflow can aggregation of my Thg-containing peptide occur?

A4: Aggregation can occur at multiple stages:

  • During Solid-Phase Peptide Synthesis (SPPS): The growing peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps. This is particularly common for longer peptides or those with hydrophobic sequences.[2]

  • Post-cleavage and Purification: After cleavage from the resin, the unprotected peptide may aggregate in the cleavage cocktail or during precipitation with ether. It can also be challenging to dissolve the lyophilized peptide in standard purification solvents.[5]

  • During Storage and in Experimental Assays: The final purified peptide can aggregate in solution over time, especially at high concentrations, at its isoelectric point (pI), or under suboptimal storage conditions (e.g., repeated freeze-thaw cycles).[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing aggregation issues with your Thg-containing peptide.

Problem 1: Peptide is insoluble in standard aqueous buffers.

This is a common issue for peptides with high hydrophobicity, which is likely for sequences containing Thg.

Potential Cause Suggested Solution Expected Outcome
High overall hydrophobicity of the peptide sequence.1. Calculate the peptide's net charge. Assign +1 for basic residues (K, R, H, N-terminus) and -1 for acidic residues (D, E, C-terminus).[2] 2. If the peptide is acidic (net negative charge), try dissolving in a basic buffer (e.g., 0.1M ammonium bicarbonate).[5] 3. If the peptide is basic (net positive charge), try dissolving in an acidic solution (e.g., 10% acetic acid).[5]The peptide dissolves to form a clear solution.
Peptide is at its isoelectric point (pI), where it has minimal solubility.Adjust the pH of the buffer away from the pI to increase the net charge and improve solubility.[2]Increased solubility and a clear solution.
Strong hydrophobic interactions leading to aggregation in water.1. Use an organic co-solvent. First, dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). 2. Slowly add this concentrated solution dropwise into the desired aqueous buffer while vortexing. 3. Brief sonication can also help to break up small aggregates.[5]The peptide remains in solution after dilution into the aqueous buffer.
Problem 2: Peptide precipitates out of solution over time or during freeze-thaw cycles.

This indicates that the peptide is not stable in the chosen solution conditions.

Potential Cause Suggested Solution Expected Outcome
Time-dependent aggregation due to instability in solution.1. Optimize storage conditions: Store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] 2. Add stabilizing excipients such as sugars (e.g., trehalose) or polyols (e.g., glycerol).The peptide solution remains clear and stable for a longer duration.
Nucleation-dependent aggregation from small "seed" aggregates.Filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing small aggregates.[4]A delay or reduction in the onset of aggregation is observed.
High peptide concentration promoting self-association.If possible for your experiment, work with lower peptide concentrations.Reduced rate of aggregation.
Problem 3: Poor yield and purity during solid-phase peptide synthesis (SPPS).

This suggests on-resin aggregation is hindering the synthesis process.

Potential Cause Suggested Solution Expected Outcome
Formation of secondary structures (e.g., β-sheets) on the resin.1. Switch to a more effective solvent system: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF, or add a chaotropic agent like LiCl to the solvent to disrupt secondary structures.[3] 2. Incorporate "structure-breaking" elements: If re-synthesizing, consider inserting a pseudoproline dipeptide near the aggregation-prone region.[7]Improved coupling efficiency and higher purity of the crude peptide.
Incomplete reactions due to poor solvation of the peptide-resin complex.1. Use microwave-assisted synthesis: Microwave energy can disrupt intermolecular hydrogen bonds and improve reaction kinetics.[5] 2. Increase the reaction temperature (if compatible with the amino acid residues).[3]Higher yield and purity of the final peptide.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical Thg-containing peptide (Peptide A: Ac-Leu-Thg-Val-Phe-Ala-Lys-NH2) compared to a control peptide without Thg (Peptide B: Ac-Leu-Gly-Val-Phe-Ala-Lys-NH2).

Table 1: Solubility of Peptides in Different Solvents

PeptideSolventMaximum Solubility (mg/mL)Visual Observation
Peptide A (with Thg) Water, pH 7.0< 0.1Insoluble, suspension
10% Acetic Acid1.5Clear solution
50% Acetonitrile/Water2.0Clear solution
DMSO> 10Clear solution
Peptide B (with Gly) Water, pH 7.00.5Slightly hazy
10% Acetic Acid5.0Clear solution
50% Acetonitrile/Water8.0Clear solution
DMSO> 10Clear solution

Table 2: Aggregation Analysis by Dynamic Light Scattering (DLS)

PeptideConcentration (mg/mL)Incubation Time (hours at 25°C)Average Particle Diameter (nm)
Peptide A (with Thg) 1.0 in 10% Acetic Acid015 ± 3
1.0 in 10% Acetic Acid24250 ± 45
Peptide B (with Gly) 1.0 in 10% Acetic Acid08 ± 2
1.0 in 10% Acetic Acid2435 ± 8

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Thg-Containing Peptide

This protocol provides a stepwise method for dissolving a hydrophobic peptide containing Thg.

  • Initial Assessment: Before dissolving the entire sample, test the solubility of a small aliquot (e.g., 0.5-1 mg).

  • Solvent Selection:

    • Begin with a minimal volume of a strong organic solvent such as DMSO (e.g., 20-50 µL for 1 mg of peptide).

    • Vortex or sonicate briefly to ensure the peptide is fully dissolved. The solution should be completely clear.

  • Dilution into Aqueous Buffer:

    • While vigorously vortexing the desired aqueous buffer (e.g., PBS, Tris), slowly add the concentrated peptide-DMSO solution dropwise.

    • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Final Preparation:

    • Once the desired concentration is reached, the final concentration of the organic solvent should be kept as low as possible, ideally below 1% for cell-based assays.

    • Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

Protocol 2: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates

This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils, a common form of peptide aggregate.

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and store it in the dark.

    • Prepare a working ThT solution (e.g., 25 µM) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Sample Preparation:

    • Prepare your Thg-containing peptide at the desired concentration in the assay buffer.

    • Include a negative control (buffer only) and a positive control if available (e.g., Aβ peptide).

  • Assay Procedure:

    • In a 96-well black plate, add your peptide samples and controls.

    • Add the working ThT solution to each well.

    • Incubate the plate, with or without shaking, at a constant temperature (e.g., 37°C).

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~440 nm, emission ~485 nm).

    • An increase in fluorescence over time indicates the formation of β-sheet aggregates.

Visualizations

Troubleshooting_Workflow start Start: Insoluble Thg-Peptide check_charge Calculate Net Charge start->check_charge acidic Acidic Peptide (Net Charge < 0) check_charge->acidic Negative basic Basic Peptide (Net Charge > 0) check_charge->basic Positive neutral Neutral/Hydrophobic Peptide check_charge->neutral Zero use_basic_buffer Use Basic Buffer (e.g., NH4HCO3) acidic->use_basic_buffer use_acidic_solution Use Acidic Solution (e.g., 10% Acetic Acid) basic->use_acidic_solution use_organic_solvent Use Organic Solvent (e.g., DMSO, DMF) neutral->use_organic_solvent dissolved Peptide Dissolved use_basic_buffer->dissolved Success still_insoluble Still Insoluble use_basic_buffer->still_insoluble Failure use_acidic_solution->dissolved Success use_acidic_solution->still_insoluble Failure use_organic_solvent->dissolved Success use_organic_solvent->still_insoluble Failure denaturant Use Denaturing Agent (e.g., 6M GdnHCl) still_insoluble->denaturant denaturant->dissolved Success

Caption: Troubleshooting workflow for solubilizing Thg-containing peptides.

SPPS_Troubleshooting start Problem: Poor Yield/Purity in Thg-Peptide SPPS cause1 On-Resin Aggregation start->cause1 solution1 Change Solvent (e.g., NMP) cause1->solution1 solution2 Add Chaotropic Agent (e.g., LiCl) cause1->solution2 solution3 Use Microwave Synthesis cause1->solution3 solution4 Incorporate Pseudoproline Dipeptides (Re-synthesis) cause1->solution4 outcome Improved Synthesis Efficiency & Purity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

Caption: Strategies to overcome on-resin aggregation during SPPS.

References

Technical Support Center: Purification of D-4'-Tetrahydropyranylglycine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing the D-4'-Tetrahydropyranylglycine residue. The inherent hydrophobicity of the tetrahydropyranyl (Thp) moiety presents unique purification challenges, which are addressed below.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges expected when purifying peptides containing this compound?

A1: The primary challenge stems from the increased hydrophobicity imparted by the tetrahydropyranyl (Thp) group. This can lead to:

  • Poor Solubility: Peptides with a high content of hydrophobic residues may be difficult to dissolve in standard aqueous mobile phases, leading to issues with sample preparation and injection.[1][2]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in low recovery, poor peak shape, and even column clogging.[2][3]

  • Strong Retention on Reversed-Phase Columns: The hydrophobic nature of the peptide can cause it to bind very strongly to the stationary phase, requiring high concentrations of organic solvent for elution.[1] This can sometimes lead to co-elution with other hydrophobic impurities.

  • Peak Broadening: Strong interactions with the stationary phase and potential on-column aggregation can lead to broad, poorly resolved peaks.

Q2: How does the this compound residue affect the choice of purification method?

A2: Reversed-phase chromatography (RPC) is the most common and effective method for purifying peptides.[1][4] For peptides containing the hydrophobic this compound, RPC remains the method of choice, but modifications to the standard protocol are often necessary. These may include adjustments to the mobile phase composition, gradient, and column chemistry to achieve optimal separation.

Q3: Can the tetrahydropyranyl (Thp) group be cleaved during purification?

A3: The Thp group is known to be acid-labile.[5][6][7] Standard reversed-phase chromatography conditions often use mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid. While typically used at low concentrations (0.1%), prolonged exposure or higher concentrations of acid could potentially lead to partial cleavage of the Thp group, resulting in product-related impurities. It is crucial to use the mildest acidic conditions necessary for good chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound-containing peptides.

Problem Potential Cause Recommended Solution
Poor peptide solubility in the loading buffer The peptide is highly hydrophobic due to the this compound residue and potentially other hydrophobic amino acids.[1]- Dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol, or DMSO) before diluting with the aqueous mobile phase. - Consider using a "solid deposit" injection method for extremely hydrophobic peptides.[1] - Increase the initial percentage of organic solvent in the mobile phase.
Broad, tailing, or split peaks in the chromatogram - Strong hydrophobic interactions with the stationary phase. - Peptide aggregation on the column. - Secondary interactions with residual silanols on the silica-based stationary phase.- Use a C4 or C8 column instead of a C18 column to reduce hydrophobic interactions. - Increase the column temperature to improve peak shape and reduce viscosity. - Optimize the mobile phase modifier (e.g., switch from TFA to formic acid, or adjust the concentration). - For very hydrophobic peptides, consider using isopropanol as the strong solvent, as it has a greater eluting power.[1]
Low recovery of the purified peptide - Irreversible adsorption of the hydrophobic peptide to the column. - Precipitation of the peptide on the column or during fraction collection.[2]- Use a column with a wider pore size (300Å) suitable for larger molecules and to minimize secondary interactions. - Ensure the collected fractions have a sufficient concentration of organic solvent to maintain peptide solubility. - For extremely problematic cases, an alternative purification strategy that avoids HPLC, such as precipitation and washing, might be considered.[2]
Co-elution of the target peptide with impurities - Similar hydrophobicity of the target peptide and impurities (e.g., deletion sequences or incompletely deprotected peptides).- Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. - Change the selectivity by altering the mobile phase modifier (e.g., using a different ion-pairing agent) or the organic solvent. - Consider a different chromatographic mode, such as mixed-mode chromatography, which separates based on both hydrophobicity and charge.[8]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of a this compound-Containing Peptide

This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the peptide.

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum amount of a strong organic solvent (e.g., acetonitrile or DMSO).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection. Ensure the peptide remains in solution.

  • Chromatographic Conditions:

    • Column: Start with a C8 or C18 reversed-phase column with a 300Å pore size. For highly hydrophobic peptides, a C4 column may be beneficial.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A typical starting gradient would be 5-65% Mobile Phase B over 60 minutes. This should be optimized based on the retention time of the peptide. For highly hydrophobic peptides, a higher starting percentage of Mobile Phase B may be necessary.

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: UV detection at 214 nm and 280 nm.

    • Column Temperature: 30-40 °C to improve peak shape.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the organic solvent and TFA through lyophilization.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC cluster_post Post-Purification crude_peptide Crude Peptide dissolution Dissolve in minimal organic solvent crude_peptide->dissolution dilution Dilute with initial mobile phase dissolution->dilution injection Inject Sample dilution->injection separation Gradient Elution (e.g., C8 column, ACN/H2O/TFA) injection->separation detection UV Detection separation->detection collection Collect Fractions detection->collection analysis Purity Analysis (Analytical HPLC, MS) collection->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product final_product lyophilization->final_product Purified Peptide

Caption: Workflow for the purification of this compound-containing peptides.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatogram (Broad/Tailing Peaks, Low Recovery) hydrophobicity High Peptide Hydrophobicity start->hydrophobicity aggregation On-Column Aggregation start->aggregation secondary_interactions Secondary Interactions start->secondary_interactions change_column Use Less Retentive Column (e.g., C4 or C8) hydrophobicity->change_column optimize_mobile_phase Optimize Mobile Phase (Solvent, Modifier) hydrophobicity->optimize_mobile_phase aggregation->optimize_mobile_phase increase_temp Increase Column Temperature aggregation->increase_temp secondary_interactions->change_column secondary_interactions->optimize_mobile_phase good_chromatogram good_chromatogram change_column->good_chromatogram Improved Separation optimize_mobile_phase->good_chromatogram increase_temp->good_chromatogram change_gradient Adjust Gradient Slope change_gradient->good_chromatogram

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of D-4'-Tetrahydropyranylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of D-4'-Tetrahydropyranylglycine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield in the synthesis of this compound derivatives?

A1: The most critical factors include the choice of protecting groups for the amino and carboxyl functions of the glycine backbone, the efficiency of the tetrahydropyranylation of the 4'-hydroxyl group, prevention of racemization at the alpha-carbon, and the conditions used for deprotection steps. Careful optimization of reaction conditions such as solvent, temperature, and catalyst for each step is crucial for maximizing yield.

Q2: How can I minimize racemization during the synthesis?

A2: Racemization is a significant risk, particularly when the alpha-proton of the amino acid is activated. To minimize racemization, it is advisable to use mild bases and coupling reagents.[1] Protecting the amino group with a urethane-type protecting group, such as Boc or Cbz, can help reduce the likelihood of racemization.[2] Additionally, employing racemization-suppressing additives like HOBt or HOAt during coupling reactions is a common strategy.[1][3]

Q3: What are the common side reactions to be aware of during the introduction of the Tetrahydropyranyl (THP) group?

A3: The introduction of the THP group is an acid-catalyzed reaction.[4] Common side reactions include the formation of byproducts due to the reaction of dihydropyran (DHP) with other nucleophilic groups present in the molecule. If the amino and carboxyl groups of the glycine are not adequately protected, they can also react. Furthermore, the introduction of the THP group creates a new stereocenter, potentially leading to a mixture of diastereomers.[5]

Q4: Which analytical techniques are recommended for monitoring the progress of the reaction and the purity of the product?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment and characterization of the final product, High-Performance Liquid Chromatography (HPLC) with a chiral column is essential to determine the enantiomeric excess (ee%).[2][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural elucidation and confirming the identity of the synthesized derivatives.

Troubleshooting Guides

Issue 1: Low Yield During THP Protection of the 4'-Hydroxyl Group
Potential Cause Troubleshooting Steps
Incomplete reaction - Increase the reaction time and monitor closely using TLC. - Increase the equivalents of dihydropyran (DHP). - Ensure the acid catalyst (e.g., p-TsOH, PPTS) is fresh and active.[4]
Degradation of starting material or product - Use a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), which has lower acidity than p-TsOH.[4] - Perform the reaction at a lower temperature.
Side reactions with other functional groups - Ensure that the amino and carboxyl groups of the glycine backbone are adequately protected before attempting THP protection.
Moisture in the reaction - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Diastereoselectivity or a Mixture of Diastereomers After THP Protection
Potential Cause Troubleshooting Steps
Formation of a new stereocenter - The reaction of an alcohol with DHP creates a new chiral center, leading to a mixture of diastereomers. This is an inherent aspect of the reaction.[5] - The diastereomers can often be separated by column chromatography.
Complex NMR spectra - The presence of diastereomers will result in more complex NMR spectra. Careful analysis is required to identify the signals corresponding to each diastereomer.
Issue 3: Low Yield or Incomplete Deprotection of the THP Group
Potential Cause Troubleshooting Steps
Inefficient acid catalysis - Increase the concentration of the acid or use a stronger acid. However, be cautious as this may affect other acid-labile groups. - A variety of acidic catalysts can be used, including p-toluenesulfonic acid, acetic acid in a THF/water mixture, or solid-supported acids like Amberlyst-15 for easier workup.[7]
Acid-labile substrate - Use milder deprotection conditions. A common mild condition is a mixture of acetic acid, THF, and water.[7] - For highly sensitive substrates, enzymatic deprotection methods could be explored.
Incomplete reaction - Extend the reaction time and monitor by TLC until the starting material is fully consumed.[7] - Increase the reaction temperature cautiously.
Issue 4: Racemization of the D-Amino Acid Stereocenter
Potential Cause Troubleshooting Steps
Harsh reaction conditions (strong base or high temperature) - Use milder bases and lower reaction temperatures during any steps where the alpha-proton could be abstracted. - Urethane-type protecting groups on the nitrogen can reduce the risk of racemization.[2]
Activation of the carboxylic acid for coupling - Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.[1][3]
Prolonged exposure to basic or acidic conditions - Minimize reaction times and work up reactions promptly. Neutralize the reaction mixture as soon as the transformation is complete.

Experimental Protocols

Protocol 1: General Procedure for THP Protection of a Hydroxyl Group

This protocol is a general method for the protection of an alcohol with dihydropyran.

Materials:

  • Alcohol (1 equivalent)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add DHP to the solution.

  • Add PPTS to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether

This protocol describes a common method for the removal of a THP protecting group.[7]

Materials:

  • THP-protected alcohol (1 equivalent)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF, acetic acid, and water.[7]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the product with an organic solvent such as ethyl acetate.[7]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography if necessary.

Protocol 3: Enantioselective Synthesis of D-Phenylglycine (Model Reaction)

This enzymatic approach can be adapted for the synthesis of other D-amino acids and serves as a model for achieving high enantiopurity.[6][8]

Materials:

  • Racemic mandelic acid or a suitable precursor

  • Enzymes such as D-mandelate dehydrogenase and an aminotransferase[8]

  • Ammonia source (e.g., ammonium chloride)

  • Cofactors (e.g., NAD⁺/NADH)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Set up a buffered aqueous solution containing the starting material.

  • Add the required enzymes and cofactors.

  • Maintain the reaction at an optimal pH and temperature for the chosen enzymes (e.g., 30°C, pH 7.3).[6]

  • Monitor the conversion and enantiomeric excess (ee%) by HPLC.

  • After the reaction is complete, the product can be isolated by standard workup procedures, which may include protein precipitation followed by purification of the supernatant.[6]

Visualizations

experimental_workflow cluster_protection Protection Steps cluster_modification Modification/Coupling cluster_deprotection Deprotection Steps start D-4'-Hydroxyphenylglycine protect_amine Protect Amino Group (e.g., Boc-anhydride) start->protect_amine protect_acid Protect Carboxyl Group (e.g., Esterification) protect_amine->protect_acid protect_hydroxyl Protect 4'-Hydroxyl Group (DHP, PPTS) protect_acid->protect_hydroxyl protected_intermediate Fully Protected D-4'-THP-Glycine Derivative protect_hydroxyl->protected_intermediate modification Further Synthetic Modifications or Coupling protected_intermediate->modification modified_product Modified Protected Derivative modification->modified_product deprotect_thp Selective THP Deprotection (Acidic) modified_product->deprotect_thp deprotect_boc Boc Deprotection (e.g., TFA) deprotect_thp->deprotect_boc deprotect_ester Ester Hydrolysis (e.g., LiOH) deprotect_boc->deprotect_ester final_product Final D-4'-Tetrahydropyranyl- glycine Derivative deprotect_ester->final_product

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction degradation Degradation of Materials low_yield->degradation side_reactions Side Reactions low_yield->side_reactions racemization Racemization low_yield->racemization optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions mild_reagents Use Milder Reagents (Catalysts, Bases) degradation->mild_reagents protecting_groups Check Protecting Group Strategy side_reactions->protecting_groups racemization->mild_reagents chiral_analysis Analyze Enantiomeric Purity (Chiral HPLC) racemization->chiral_analysis

Caption: Troubleshooting logic for addressing low yields.

References

stability of D-4'-Tetrahydropyranylglycine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-4'-Tetrahydropyranylglycine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the tetrahydropyranyl (THP) group on this compound?

A1: The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols and is characterized by its general stability to most non-acidic reagents.[1][2][3] It is stable under strongly basic conditions, to organometallic reagents (like organocuprates, organolithiums, and Grignard reagents) at temperatures below 0°C, and to various acylating and alkylating reagents.[4][5] However, the THP group is notably labile to acidic conditions.[1][4][6]

Q2: Under what acidic conditions will the THP group of this compound be cleaved?

A2: The THP group is susceptible to cleavage under mildly acidic conditions.[1][7] Complete removal can be achieved with treatments such as aqueous acetic acid or low concentrations of trifluoroacetic acid (TFA).[1][8] For instance, some studies report cleavage using a mixture of acetic acid/THF/H₂O.[1] The high acid sensitivity is a key feature of this protecting group, allowing for its selective removal.[1]

Q3: Is this compound stable during standard Fmoc/tBu solid-phase peptide synthesis (SPPS)?

A3: Yes, the THP group is generally suitable for the Fmoc/tBu solid-phase peptide synthesis strategy.[1][2][3] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and to most coupling reagents that are not acidic.

Q4: Can the THP group be removed during aqueous work-up?

A4: While generally stable to neutral water, prolonged exposure to even mildly acidic aqueous conditions during work-up can lead to cleavage of the THP group, especially if the corresponding hemiacetal ester is formed.[1] It is advisable to perform aqueous work-ups at a neutral or slightly basic pH if removal of the THP group is not intended.

Troubleshooting Guides

Issue 1: Premature cleavage of the THP group during a reaction.
  • Possible Cause: The reaction conditions are too acidic. The THP group is sensitive to both protic and Lewis acids.[4]

  • Solution:

    • Check the pH of your reaction mixture. If acidic, consider using a non-acidic alternative or adding a non-nucleophilic base to neutralize any acid.

    • Avoid acidic catalysts. If a catalyst is required, select one that is not acidic. For example, some reactions can be catalyzed by thiourea-based catalysts which are suitable for acid-sensitive substrates.[5]

    • Purification: If using silica gel chromatography, be aware that standard silica gel can be slightly acidic. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative purification method.

Issue 2: Incomplete removal of the THP group during deprotection.
  • Possible Cause: The acidic conditions for deprotection are not strong enough or the reaction time is insufficient.

  • Solution:

    • Increase acid concentration. For TFA-mediated deprotection, concentrations greater than 10% may be necessary for complete removal in some cases.[1]

    • Elevate the temperature. Mild heating (e.g., to 45°C) can facilitate cleavage with weaker acids like aqueous acetic acid.[1]

    • Use a scavenger. In the context of peptide synthesis, using cation scavengers during acidic cleavage can prevent side reactions and improve deprotection efficiency.[8]

Issue 3: Unexpected side products are observed after a reaction.
  • Possible Cause: If the reaction involves an intermediate carbocation after THP cleavage, this cation can be trapped by other nucleophiles present in the reaction mixture.

  • Solution:

    • Control the deprotection conditions. Perform the deprotection in the presence of a large excess of a suitable scavenger (e.g., water or an alcohol) to trap the carbocation.[7]

    • Optimize the reaction sequence. If possible, perform reactions that are sensitive to carbocations before the introduction of the THP-protected amino acid.

Stability Data Summary

The following tables summarize the stability of the THP group under various conditions, extrapolated from studies on THP-protected alcohols and amino acids. This data can serve as a guideline for handling this compound.

Table 1: Stability under Acidic Conditions

Reagent/ConditionTemperatureObservationReference
>10% Trifluoroacetic Acid (TFA)Room TemperatureComplete removal[1]
1% TFA in CH₂Cl₂Room TemperaturePartial to complete removal, substrate-dependent[9]
Acetic acid/THF/H₂O (4:2:1)45 °CCleavage reported[1]
p-Toluenesulfonic acid (PTSA) in CH₂Cl₂/MeOHRoom TemperatureCleavage reported[1]
Aqueous work-upRoom TemperaturePotential for cleavage if hemiacetal ester is formed[1]

Table 2: Stability under Non-Acidic Conditions

Reagent/ConditionObservationReference
Basic conditions (e.g., for ester hydrolysis)Stable[4]
Organometallic reagents (e.g., Grignard, organolithiums) below 0°CStable[4]
Lithium aluminum hydride (in the absence of Lewis acids)Stable[4]
DMF, 1% Oxyma Pure in DMF, 1% HOBt in DMFStable[1]

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of the THP Group

  • Dissolve the THP-protected substrate in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of tetrahydrofuran (THF) and water.

  • Add the acidic reagent. This can be:

    • A solution of trifluoroacetic acid (TFA) to a final concentration of 1-10% (v/v).

    • A mixture of acetic acid, THF, and water in a 4:2:1 ratio.[1]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 45°C) as required.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as needed, for example, by flash column chromatography.

Visualizations

Deprotection_Workflow General Workflow for THP Deprotection cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_end Final Product Start THP-Protected Substrate Reaction Add Acidic Reagent (e.g., TFA, Aq. Acetic Acid) Start->Reaction Dissolve in appropriate solvent Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Stir at RT or heat Workup Neutralization & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification End Deprotected Product Purification->End

Caption: General workflow for the acidic deprotection of a THP-protected compound.

THP_Cleavage_Mechanism Acid-Catalyzed THP Cleavage Mechanism THP_Ether R-O-THP Protonation Protonation of THP Oxygen THP_Ether->Protonation + H⁺ Oxonium_Ion Oxonium Ion Intermediate Protonation->Oxonium_Ion Cleavage of C-O bond Carbocation Resonance-Stabilized Carbocation Oxonium_Ion->Carbocation Resonance Alcohol R-OH (Deprotected Alcohol) Oxonium_Ion->Alcohol Release of Alcohol Water_Attack Nucleophilic Attack by Water Carbocation->Water_Attack + H₂O Hemiacetal Unstable Hemiacetal Water_Attack->Hemiacetal Final_Product Lactol Hemiacetal->Final_Product Deprotonation

References

avoiding racemization when using D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-4'-Tetrahydropyranylglycine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of this compound is maintained throughout their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing racemization important?

This compound is a non-proteinogenic amino acid characterized by a bulky tetrahydropyranyl (THP) group on its side chain. Maintaining its 'D' stereochemistry is critical because the three-dimensional structure of a molecule dictates its biological activity. Racemization, the conversion of the 'D' enantiomer into a mixture of 'D' and 'L' forms, can lead to a significant loss of desired biological function, introduce unintended off-target effects, and complicate downstream purification and analysis.

Q2: What are the primary causes of racemization when using this compound in peptide synthesis?

Racemization of amino acids during peptide synthesis primarily occurs at the α-carbon. The most common mechanism is the formation of a planar oxazolone intermediate during the activation of the carboxyl group for peptide bond formation. This intermediate can be deprotonated and reprotonated, leading to a loss of the original stereochemistry. Factors that increase the risk of racemization include the choice of coupling reagent, reaction temperature, solvent polarity, and the presence of excess base.

Q3: Which peptide coupling reagents are recommended to minimize racemization of this compound?

To minimize racemization, it is advisable to use coupling reagents that either have a high rate of coupling, thus minimizing the time the activated amino acid is susceptible to racemization, or those that proceed through a mechanism less prone to forming racemization-prone intermediates. Reagents are generally categorized by their racemization risk. For a sensitive amino acid like this compound, urethane-protected amino acids (e.g., Fmoc- or Boc-protected) are recommended. The use of phosphonium-based reagents like BOP, PyBOP, and HBTU, or carbodiimides like DCC and EDC in the presence of additives such as HOBt or HOAt, is a common strategy to suppress racemization.

Q4: How can I detect and quantify racemization in my sample containing this compound?

Detecting and quantifying racemization requires separating the 'D' and 'L' enantiomers. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. Other methods include chiral gas chromatography (after derivatization) and NMR spectroscopy using chiral shift reagents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of stereochemical purity detected after peptide coupling. Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization.Switch to a coupling reagent known for low racemization, such as COMU or HATU. The use of additives like HOBt or HOAt with carbodiimides can also suppress racemization.
Excessive Base: The presence of a strong or excess base can facilitate the deprotonation of the α-carbon, leading to racemization.Use a weaker base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), and use it in stoichiometric amounts. Avoid strong bases like triethylamine (TEA) if possible.
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.Perform the coupling reaction at a lower temperature, typically 0 °C to room temperature. Monitor the reaction progress to avoid unnecessarily long reaction times.
Solvent Effects: The polarity of the solvent can influence the rate of racemization.Use a less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Avoid highly polar solvents like dimethylformamide (DMF) if racemization is a persistent issue.
Poor yield in coupling reaction. Steric Hindrance: The bulky 4'-Tetrahydropyranyl group can sterically hinder the coupling reaction.Increase the reaction time or consider using a more powerful coupling reagent like HATU. A slight increase in temperature may be necessary, but this should be balanced with the risk of racemization.

Experimental Protocols

Protocol 1: General Procedure for Racemization-Resistant Peptide Coupling of this compound
  • Preparation: Dissolve Fmoc-D-4'-Tetrahydropyranylglycine-OH (1.0 eq.) and the amine component (1.1 eq.) in an appropriate solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagent and Additive: In a separate flask, pre-dissolve the coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2.0 eq.) in the reaction solvent. Add this solution dropwise to the cooled mixture of the amino acid and amine.

  • Reaction: Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product for stereochemical purity using chiral HPLC.

Visual Guides

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_products Reaction Products D_AminoAcid D-Amino Acid Activated_Intermediate Activated Intermediate D_AminoAcid->Activated_Intermediate Coupling Reagent D_AminoAcid->Activated_Intermediate Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization Activated_Intermediate->Oxazolone D_Peptide Desired D-Peptide Activated_Intermediate->D_Peptide + Amine Activated_Intermediate->D_Peptide Enolate Planar Enolate Oxazolone->Enolate Base (Deprotonation) Oxazolone->Enolate L_Peptide Undesired L-Peptide Oxazolone->L_Peptide + Amine (after reprotonation) Oxazolone->L_Peptide Enolate->Oxazolone Reprotonation Enolate->Oxazolone

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected? CheckReagent Review Coupling Reagent Start->CheckReagent Yes End Racemization Minimized Start->End No CheckBase Evaluate Base CheckReagent->CheckBase CheckTemp Assess Reaction Temperature CheckBase->CheckTemp CheckSolvent Consider Solvent Polarity CheckTemp->CheckSolvent Solution Implement Changes & Re-analyze CheckSolvent->Solution Solution->Start Issue Persists Solution->End Issue Resolved

Caption: A decision-making workflow for troubleshooting racemization.

Technical Support Center: Managing Steric Hindrance with D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving D-4'-Tetrahydropyranylglycine. The focus is on managing the steric hindrance associated with the tetrahydropyranyl (THP) protecting group to ensure successful synthesis and application.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, particularly in solid-phase peptide synthesis (SPPS).

Problem Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The bulky tetrahydropyranyl (THP) group on the glycine residue can sterically hinder the approach of the activated carboxyl group to the resin-bound amine, leading to incomplete coupling.[1]1. Use a More Potent Coupling Reagent: Switch to a stronger activating agent known to be effective for hindered couplings, such as HATU, HBTU, HCTU, or COMU. These reagents form highly reactive esters that can overcome steric barriers. 2. Increase Reaction Time and/or Temperature: Prolonging the coupling time or performing the reaction at a slightly elevated temperature (e.g., using a microwave peptide synthesizer) can help drive the reaction to completion. 3. Double Coupling: Perform the coupling step twice to ensure all available amino groups on the resin have reacted.
Incomplete Fmoc Deprotection Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support. The THP group can contribute to this issue, preventing the piperidine solution from accessing the Fmoc group.1. Use Aggregation-Disrupting Solvents: Switch from standard DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) during the deprotection step. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[2] 3. Microwave-Assisted Deprotection: Applying microwave energy can help to break up aggregates and improve the efficiency of Fmoc removal.
Racemization Over-activation/Strong Base: The use of potent coupling reagents and strong bases to overcome steric hindrance can increase the risk of racemization at the alpha-carbon of the amino acid.1. Additive Inclusion: Always include an epimerization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® in your coupling cocktail. 2. Use a Weaker Base: Consider replacing a strong base like DIPEA with a milder base such as N-methylmorpholine (NMM) or sym-collidine. 3. Control Temperature: Avoid excessive heating during the coupling step, as higher temperatures can promote racemization.
Side Reactions during Cleavage Instability of the THP group: The THP group is acid-labile and is removed during the final cleavage from the resin with trifluoroacetic acid (TFA). The resulting carbocation can lead to side reactions with sensitive residues like Tryptophan.1. Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers to trap the released THP cation. A standard cocktail of TFA/triisopropylsilane (TIS)/water is often effective. 2. Control Cleavage Time: Minimize the cleavage time to what is necessary for complete removal of the peptide from the resin and deprotection of other side-chain protecting groups to reduce exposure to strong acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "sterically hindered" amino acid?

A1: The tetrahydropyranyl (THP) group attached to the glycine is a bulky, non-planar cyclic ether. This bulkiness can physically block or slow down the chemical reaction at the amino or carboxyl group of the glycine, a phenomenon known as steric hindrance. This is particularly relevant during peptide bond formation where precise molecular orientation is required for an efficient reaction.

Q2: What are the advantages of using this compound despite its steric hindrance?

A2: The THP group in this compound serves as a protecting group for the glycine side chain. The key advantages include its stability under basic and neutral conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[3] It is also readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin.[3] Furthermore, the incorporation of such modified amino acids can be crucial for developing peptides with specific conformational properties or for use as building blocks in medicinal chemistry.

Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?

A3: While it may be possible in some cases, it is generally not recommended for achieving high yields, especially in "difficult" sequences. The steric bulk of the THP group often requires more powerful activation than what is provided by standard carbodiimide reagents. Uronium/aminium salt-based reagents like HATU or HCTU are generally more effective.

Q4: How does the hydrophobicity of the THP group affect my synthesis?

A4: The THP group adds hydrophobicity to the amino acid. In longer peptides, the cumulative effect of multiple hydrophobic residues, including THP-protected ones, can lead to aggregation of the peptide chain on the solid support. This can hinder both coupling and deprotection steps. Careful selection of solvents and synthesis conditions is necessary to manage this.

Quantitative Data on Coupling Efficiency

The following table provides a comparative overview of the performance of different coupling reagents in the context of sterically hindered amino acids. While the data presented here is for α-aminoisobutyric acid (Aib), a well-known sterically hindered residue, it serves as a useful proxy for estimating the performance with this compound.

Coupling ReagentCoupling SystemYield (%)Reaction TimeRacemization (%)
HATU Fmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLow
HCTU Fmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLow
HBTU Boc-Phe-OH + H-(NMe)Aib-Phe-OBzlSignificant YieldsRoom TempLow
PyBOP Various Hindered Systems> 90% Conversion16 hoursLow

Table adapted from "A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids". Yields are qualitative but indicate successful coupling where other reagents might fail.

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Fmoc-D-4'-Tetrahydropyranylglycine into a peptide sequence using a microwave-assisted peptide synthesizer.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-4'-Tetrahydropyranylglycine)

  • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N-methyl-2-pyrrolidone (NMP)

  • Solvents: NMP, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP.

    • Irradiate in the microwave synthesizer for 3-5 minutes at 75°C.

    • Wash the resin thoroughly with NMP.

  • Coupling of Fmoc-D-4'-Tetrahydropyranylglycine:

    • In a separate vial, dissolve Fmoc-D-4'-Tetrahydropyranylglycine (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave synthesizer for 10-15 minutes at 75°C.

    • Wash the resin with NMP and DCM.

    • Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive (incomplete coupling), repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizations

experimental_workflow start Start: Rink Amide Resin resin_swelling Resin Swelling (NMP, 30 min) start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/NMP, Microwave) resin_swelling->fmoc_deprotection coupling Coupling of Fmoc-D-4'-THP-Gly-OH (HATU/DIPEA, Microwave) fmoc_deprotection->coupling ninhydrin_test Ninhydrin Test coupling->ninhydrin_test double_coupling Double Coupling ninhydrin_test->double_coupling Positive chain_elongation Chain Elongation (Repeat Deprotection & Coupling) ninhydrin_test->chain_elongation Negative double_coupling->coupling final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification & Analysis (HPLC, Mass Spec) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for SPPS with a sterically hindered amino acid.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Drug Peptide Drug (containing D-4'-THP-Gly) Receptor Target Receptor Peptide_Drug->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Caption: A generalized G-protein coupled receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to D-4'-Tetrahydropyranylglycine and Boc-glycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of peptide synthesis and drug development, the choice of amino acid building blocks is a critical determinant of the final peptide's structure, stability, and biological activity. While standard proteinogenic amino acids form the core of most peptides, the incorporation of non-canonical, structurally modified amino acids offers a powerful tool for modulating peptide properties. This guide provides a detailed comparison between the standard, flexible Boc-glycine and the conformationally constrained, non-proteinogenic D-4'-Tetrahydropyranylglycine (Thp-Gly).

Boc-glycine is the simplest amino acid, protected at its N-terminus with an acid-labile tert-butyloxycarbonyl (Boc) group.[1] It is a fundamental component in solid-phase peptide synthesis (SPPS), typically employed to introduce flexible linkers or to serve as a neutral placeholder in a peptide sequence.[2] In contrast, this compound is a Cα-substituted amino acid where a bulky tetrahydropyranyl ring replaces one of the α-hydrogen atoms. This substitution removes glycine's flexibility, introducing a significant steric constraint that can be used to induce specific secondary structures, such as β-turns, within the peptide backbone.[3][4] This fundamental difference in structure dictates their respective roles in peptide design and the synthetic methodologies required for their successful incorporation.

Quantitative Data Summary

The performance and impact of these two building blocks differ significantly, from the practicalities of synthesis to their influence on the final peptide's conformational properties.

Table 1: Physicochemical and Structural Properties
PropertyBoc-glycineThis compound (Thp-Gly)Key Findings & Citations
Structure Glycine with N-terminal Boc protectionGlycine with a tetrahydropyranyl group at the Cα positionThe key difference is the Cα-substituent, which remains in the final peptide for Thp-Gly, versus the N-terminal protecting group on Boc-glycine, which is removed.
Molecular Weight (Free Amino Acid) 75.07 g/mol (Glycine)159.19 g/mol Thp-Gly is significantly larger due to the bulky Cα-substituent.
Conformational Flexibility Highly flexible; wide range of allowable φ/ψ dihedral anglesHighly constrained; restricted φ/ψ dihedral anglesGlycine's lack of a side chain allows it to adopt conformations disallowed for other amino acids. Cα-substitution severely restricts this freedom, rigidifying the peptide backbone.[3][5][6]
Role in Peptide Structure Flexible linker, hinge region, or neutral residueInducer of secondary structures (e.g., β-turns, helices)The steric bulk of the Thp group forces the peptide backbone into specific, predictable conformations.[3][4][7]
Table 2: Performance and Requirements in Peptide Synthesis
ParameterBoc-glycineThis compound (Thp-Gly)Key Findings & Citations
Steric Hindrance LowHighThe Cα-tetrasubstituted nature of Thp-Gly makes it a sterically demanding residue to couple.[1]
Recommended Coupling Reagents Standard reagents (e.g., DIC/HOBt, HBTU) are generally effective.High-potency uronium/aminium or phosphonium salts (e.g., HATU, HCTU, PyAOP, PyBOP).Standard carbodiimide reagents are often inefficient for coupling sterically hindered amino acids. More powerful reagents are required to form highly reactive esters to overcome the steric barrier.[1][8][9][10]
Typical Coupling Conditions Standard single coupling (30-60 min).Extended reaction times or double coupling cycles are often necessary for high yields.The slow reaction kinetics of hindered residues necessitate more forcing conditions to drive the reaction to completion.[1]
Deprotection Strategy The Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM) in each cycle of Boc-SPPS.The Cα-Thp group is a permanent part of the structure and is stable to standard SPPS deprotection and cleavage conditions.The Thp group, when used as a protecting group, is known to be acid-labile, but as a Cα-substituent, it forms a stable C-C bond.[2][11]
Potential Side Reactions Prone to aspartimide formation when adjacent to Asp residues. Can cause diketopiperazine formation in dipeptides.Risk of incomplete coupling leading to deletion sequences. Racemization is minimal due to the quaternary Cα center.[3]The primary challenge for Thp-Gly is achieving complete coupling, while for glycine, it involves sequence-dependent side reactions.

Experimental Protocols

The methodologies for incorporating these amino acids reflect their differing chemical properties and steric demands.

Protocol 1: Standard Coupling of Boc-glycine in Boc-SPPS

This protocol outlines a typical cycle for adding Boc-glycine to a peptide chain assembled on a solid support (e.g., PAM or MBHA resin).

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

    • Drain the solution and treat the resin with fresh 50% TFA/DCM for 20-30 minutes.

    • Wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve Boc-glycine (3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Coupling of this compound (as a Sterically Hindered Amino Acid)

This protocol is adapted for sterically hindered residues like Thp-Gly and employs a more potent coupling reagent, HATU. This example assumes an Fmoc-based strategy, as Boc-protection of the highly hindered Thp-Gly monomer can be challenging.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling Reaction (Double Coupling Recommended):

    • Activation Mixture: In a separate vessel, dissolve Fmoc-D-Thp-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Let the mixture stand for 2-5 minutes to activate.

    • First Coupling: Add the activation mixture to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

    • Washing: Wash the resin with DMF (3x).

    • Second Coupling: Prepare a fresh activation mixture and repeat the coupling step for another 2-4 hours to ensure maximum efficiency.

  • Final Washing: Wash the resin sequentially with DMF (5x) and DCM (5x) to prepare for the next cycle.

  • Capping (Optional): If the Kaiser test indicates incomplete coupling after the second attempt, cap any unreacted N-terminal amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Visualizations: Workflows and Logical Relationships

Diagrams created with Graphviz provide a clear visual summary of the synthetic cycle and the structural implications of choosing between these two amino acids.

SPPS_Cycle cluster_0 Solid-Phase Peptide Synthesis Cycle cluster_1 Coupling Strategy Choice Resin Start: Peptide-Resin Deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 BocGly Boc-glycine (Flexible) + Standard Reagent (e.g., DIC/HOBt) Coupling->BocGly ThpGly Fmoc-Thp-Gly (Constrained) + Potent Reagent (e.g., HATU) Coupling->ThpGly Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotection Next Amino Acid

Caption: Comparative workflow for a single cycle of SPPS.

Conformational_Impact cluster_gly Flexible Backbone Strategy cluster_thp Constrained Backbone Strategy BocGly Incorporation of Boc-glycine Flexibility High Conformational Flexibility (Wide φ/ψ Range) BocGly->Flexibility results in OutcomeFlex Unstructured Linker or Multiple Low-Energy Conformations Flexibility->OutcomeFlex leads to ThpGly Incorporation of D-4'-Thp-Gly Constraint Steric Hindrance Restricts Torsion Angles (Narrow φ/ψ Range) ThpGly->Constraint results in OutcomeConst Defined Secondary Structure (e.g., β-Turn Induction) Constraint->OutcomeConst leads to

References

A Comparative Guide to Glycine Incorporation in Peptide Synthesis: Standard Fmoc-Glycine versus Backbone-Protected D-4'-Tetrahydropyranylglycine Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of glycine residues can present unique challenges, particularly in sequences prone to aggregation. While Fmoc-glycine is the standard building block, the use of a backbone-protected strategy, specifically employing a D-4'-Tetrahydropyranyl (Thp) group, has emerged as a valuable tool for overcoming these difficulties. This guide provides an objective comparison of the stability and performance of these two approaches, supported by experimental data and detailed methodologies.

Executive Summary

The conventional approach to incorporating glycine utilizes Fmoc-Gly-OH in a standard Fmoc-SPPS workflow. This method is straightforward and efficient for many peptide sequences. However, for "difficult" or aggregation-prone sequences, the flexibility of the glycine residue can contribute to inter- and intra-chain hydrogen bonding, leading to poor solvation, incomplete reactions, and consequently, low purity and yield of the target peptide.

The D-4'-Tetrahydropyranylglycine strategy addresses this challenge by temporarily protecting the backbone amide nitrogen of a glycine residue with a tetrahydropyranyl (Thp) group. This is typically achieved by incorporating a pre-formed Fmoc-Gly-(Thp)Gly-OH dipeptide into the growing peptide chain. The bulky Thp group disrupts secondary structure formation, thereby minimizing aggregation and improving the efficiency of the synthesis. The Thp group is stable to the basic conditions required for Fmoc deprotection but is readily cleaved under the final acidic conditions used for peptide cleavage from the resin.

Performance Comparison

The primary advantage of the Thp-backbone protection strategy lies in its ability to enhance the synthesis of aggregation-prone peptides. This translates to significantly improved crude peptide purity and higher isolated yields.

Performance MetricStandard Fmoc-GlycineThis compound Strategy (using Fmoc-Gly-(Thp)Gly-OH)Key Findings & Citations
Crude Peptide Purity Can be low for aggregation-prone sequences due to deletion and truncated byproducts.Significantly improved purity for difficult sequences.The use of Thp as a backbone protecting group leads to a drastic improvement in the solid-phase assembly of aggregation-prone amyloid-β and prion-derived peptide fragments, resulting in improved crude peptide purity.[1][2]
Isolated Yield Often low for problematic sequences, requiring extensive purification.Markedly increased isolated yields for challenging peptides.In the synthesis of nigrocin-HLM, the use of Thp protection increased the isolated yield from 12% (control) to 24%.[1]
Handling of "Difficult" Peptides Prone to on-resin aggregation, leading to failed syntheses or complex purification.Highly effective in disrupting secondary structures and preventing aggregation.Backbone amide protecting groups, like Thp, are a more effective strategy to suppress chain aggregation compared to using chaotropic salts or special solvents.[1]
Side Reaction Potential Susceptible to diketopiperazine formation, especially at the dipeptide stage when attached to resins like Wang resin.[3]Can mitigate diketopiperazine formation by being introduced as a dipeptide. However, the liberated Thp cation during cleavage is electrophilic and requires efficient scavenging to prevent side reactions like alkylation of sensitive residues.[1][3]

Stability Profile

The orthogonality of the protecting groups is crucial for a successful SPPS campaign. The Thp group demonstrates excellent compatibility with the Fmoc/tBu strategy.

Stability ParameterStandard Fmoc-GlycineThis compound Strategy (Thp group)Key Findings & Citations
Base Stability (Fmoc Deprotection) The Fmoc group is labile to 20% piperidine in DMF.The Thp group is stable to 20% piperidine in DMF, with no cleavage observed even after 2 hours.[1]
Acid Lability (Final Cleavage) Not applicable (Fmoc group is removed prior to cleavage).The Thp group is readily cleaved by trifluoroacetic acid (TFA). It is significantly more acid-labile than the Dmb (2,4-dimethoxybenzyl) backbone protecting group, ensuring complete removal during the final cleavage step.[1] At 95% TFA, the Thp group is cleaved within 30 minutes.[2]

Experimental Protocols

Standard Fmoc-Glycine Coupling Protocol

This protocol outlines a single coupling cycle for incorporating Fmoc-Gly-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Gly-OH (3-5 equivalents)

  • Coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) (3-5 equivalents)

  • Base (e.g., DIPEA, Collidine) (6-10 equivalents)

  • DMF (peptide synthesis grade)

  • DCM (optional, for washing)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-OH and the coupling reagent in DMF.

    • Add the base to the solution to activate the amino acid.

    • Add the activated Fmoc-Gly-OH solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test) is negative.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and optionally with DCM (2-3 times). The resin is now ready for the next coupling cycle.

Synthesis and Incorporation of Fmoc-Gly-(Thp)Gly-OH

The Thp-protected glycine is typically introduced as a dipeptide. The synthesis of this dipeptide is a prerequisite for its use in SPPS.

Synthesis of H-Gly-(Thp)Gly-OBzl:

  • To a solution of H-Gly-OBzl·TosOH in an appropriate solvent, add 3,4-dihydro-2H-pyran and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the product to obtain H-Gly-(Thp)Gly-OBzl.

Synthesis of Fmoc-Gly-(Thp)Gly-OBzl:

  • Activate Fmoc-Gly-OH using a suitable method (e.g., conversion to the acid chloride or using a coupling reagent).

  • Couple the activated Fmoc-Gly-OH to H-Gly-(Thp)Gly-OBzl in the presence of a base.

  • Purify the resulting Fmoc-Gly-(Thp)Gly-OBzl.

Synthesis of Fmoc-Gly-(Thp)Gly-OH:

  • Remove the benzyl ester from Fmoc-Gly-(Thp)Gly-OBzl via hydrogenolysis (e.g., using H₂ and Pd/C).

  • Purify the final product, Fmoc-Gly-(Thp)Gly-OH.[1]

Incorporation Protocol: The incorporation of the Fmoc-Gly-(Thp)Gly-OH dipeptide into the peptide chain follows the standard Fmoc-SPPS coupling protocol described above, treating the dipeptide as a single amino acid building block.

Final Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups, including the Thp group.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow and Concepts

Logical Flow for Choosing a Glycine Incorporation Strategy

choose_glycine_strategy start Start: Incorporate Glycine is_aggregation_prone Is the peptide sequence known to be aggregation-prone? start->is_aggregation_prone use_fmoc_gly Use standard Fmoc-Gly-OH is_aggregation_prone->use_fmoc_gly No use_thp_strategy Consider Thp backbone protection strategy (Fmoc-Gly-(Thp)Gly-OH) is_aggregation_prone->use_thp_strategy Yes end Proceed with SPPS use_fmoc_gly->end use_thp_strategy->end

Caption: Decision workflow for selecting a glycine incorporation strategy.

Comparative SPPS Cycles

spss_cycles cluster_standard Standard Fmoc-Glycine Cycle cluster_thp Thp-Protected Dipeptide Cycle s_start Peptide-Resin-NH-Fmoc s_deprotect Fmoc Deprotection (20% Piperidine/DMF) s_start->s_deprotect s_wash1 Wash (DMF) s_deprotect->s_wash1 s_couple Couple Fmoc-Gly-OH s_wash1->s_couple s_wash2 Wash (DMF) s_couple->s_wash2 s_end Peptide-Resin-NH-Gly-Fmoc s_wash2->s_end t_start Peptide-Resin-NH-Fmoc t_deprotect Fmoc Deprotection (20% Piperidine/DMF) t_start->t_deprotect t_wash1 Wash (DMF) t_deprotect->t_wash1 t_couple Couple Fmoc-Gly-(Thp)Gly-OH t_wash1->t_couple t_wash2 Wash (DMF) t_couple->t_wash2 t_end Peptide-Resin-NH-Gly-(Thp)Gly-Fmoc t_wash2->t_end

Caption: Comparison of SPPS cycles for standard and Thp-protected glycine.

Conclusion

The choice between standard Fmoc-glycine and a this compound backbone protection strategy is dictated by the nature of the target peptide. For routine syntheses and sequences not prone to aggregation, Fmoc-glycine remains the efficient and cost-effective choice. However, for the synthesis of "difficult" peptides, particularly those with hydrophobic regions or a tendency to form stable secondary structures on the resin, the Thp backbone protection strategy offers a powerful solution. The significant improvements in crude purity and isolated yield can outweigh the additional synthetic effort required to prepare the Thp-protected dipeptide building block. Careful consideration of the peptide sequence and potential for aggregation will enable researchers to make an informed decision, ultimately leading to a more successful and efficient peptide synthesis campaign.

References

A Comparative Guide to D-4'-Tetrahydropyranylglycine and Other Protected D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide sequences is a cornerstone strategy for enhancing their therapeutic potential. By replacing naturally occurring L-amino acids with their D-enantiomers, researchers can significantly increase peptide resistance to enzymatic degradation, leading to longer in-vivo half-lives and improved bioavailability.[1] This guide provides a detailed comparison of various protected D-amino acids, with a special focus on the unique characteristics of D-4'-Tetrahydropyranylglycine and the utility of the Tetrahydropyranyl (Thp) protecting group in modern peptide synthesis.

This compound, chemically known as (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-canonical D-amino acid derivative.[2] Its structure presents a tetrahydropyran moiety, which can influence solubility and binding characteristics. However, the broader utility in peptide chemistry lies in the use of the Tetrahydropyranyl (Thp) group as a versatile protecting group for various amino acid functionalities.[3][4] This guide will compare the properties of the Thp group against industry-standard protecting groups like Fmoc, Boc, tBu, and Trt.

Comparative Analysis of Key Protecting Groups

The success of solid-phase peptide synthesis (SPPS) hinges on the strategic use of protecting groups, which prevent unwanted side reactions.[5][6] These groups are broadly classified into temporary protection for α-amino groups and "permanent" protection for reactive side chains, which are removed at the end of the synthesis.[7] The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bn approaches.[6]

The Tetrahydropyranyl (Thp) group emerges as a valuable alternative, particularly within the widely used Fmoc/tBu strategy.[8] It is noted for its high acid lability and stability to bases, making it an excellent choice for protecting backbone amides or the side chains of residues like Serine, Threonine, and Cysteine.[4][8][9]

Protecting GroupTypeTarget FunctionalityCleavage ConditionKey AdvantagesKey Disadvantages
Fmoc α-Amino (Temporary)α-AminoMild Base (e.g., 20% Piperidine in DMF)[9]Compatible with acid-sensitive side chains; UV-detectable for reaction monitoring.Not suitable for base-sensitive peptides.[6]
Boc α-Amino (Temporary)α-AminoModerate Acid (e.g., TFA)[7]Robust; cost-effective for large-scale synthesis.Requires strong acid for final cleavage, which can degrade sensitive peptides.[6]
tBu (tert-Butyl) Side Chain (Permanent)-OH (Ser, Thr, Tyr), -COOH (Asp, Glu)Strong Acid (e.g., TFA)[5]Stable to the basic conditions of Fmoc removal; orthogonal to Fmoc.[6]Can lead to side reactions (e.g., t-butylation of Trp) during cleavage.
Trt (Trityl) Side Chain (Permanent)-SH (Cys), -CONH₂ (Asn, Gln), -OH (Ser, Thr)Mild Acid (e.g., 1-5% TFA in DCM)[5]Highly acid-labile, allowing for selective deprotection; improves solubility.[5]Sterically bulky; may not be fully stable to repeated Boc deprotection cycles.
Thp (Tetrahydropyranyl) Side Chain / Backbone-OH (Ser, Thr), -SH (Cys), Backbone AmideMild Acid (e.g., 1-5% TFA)[9]Stable to base (Fmoc deprotection); enhances solubility; more acid-labile than Dmb.[3][9]Introduces a new stereocenter; can be sterically bulky.[9]
In-Depth Look: The Tetrahydropyranyl (Thp) Protecting Group

The Thp group offers a unique set of properties that address common challenges in Fmoc-SPPS, such as peptide chain aggregation. By temporarily protecting the backbone amide nitrogen, the Thp group disrupts the hydrogen bonding patterns that lead to the formation of insoluble β-sheets, thereby improving the purity and yield of the crude peptide.[9]

Key Performance Characteristics of Thp:

  • Acid Lability: The Thp group is significantly more labile to acid than other backbone protecting groups like 2,4-dimethoxybenzyl (Dmb).[9] This ensures its complete and efficient removal during the final trifluoroacetic acid (TFA) cleavage step.[9]

  • Base Stability: It is completely stable to the standard 20% piperidine in DMF solution used for Fmoc deprotection, even after extended exposure.[9] This orthogonality is critical for its application in the Fmoc/tBu strategy.

  • Solubility Enhancement: Like other bulky protecting groups, the Thp moiety improves the solubility of the protected peptide chain in common organic solvents used during synthesis.[3][10]

The following table summarizes the stability of the Thp group under various conditions, as demonstrated in studies on Fmoc-protected Cysteine and Serine.

Amino Acid DerivativeReagent / ConditionTime (min)% Thp Removal
Fmoc-Cys(Thp)-OH1% TFA in H₂O6010
Fmoc-Ser(Thp)-OH1% TFA in H₂O6015
Fmoc-Cys(Thp)-OH5% TFA in H₂O6025
Fmoc-Ser(Thp)-OH5% TFA in H₂O6045
Fmoc-Cys(Thp)-OHAcOH/H₂O (80:20)12010
Fmoc-Ser(Thp)-OHAcOH/H₂O (80:20)12020
Data adapted from comparative lability studies.[11]

Visualizing Synthesis and Protection Strategies

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize key workflows and chemical logic.

Orthogonal_Protection_Strategy cluster_Peptide Resin-Bound Peptide cluster_Protecting_Groups Protecting Groups Resin Solid Support Linker Linker Resin->Linker Stable Bond AA_C C-Terminus Amino Acid Linker->AA_C Cleavage_Reagents Final Cleavage (e.g., 95% TFA) Linker->Cleavage_Reagents Cleaved Simultaneously Peptide_Chain Peptide Chain (Side Chain Protected) AA_C->Peptide_Chain AA_N N-Terminus Amino Acid Peptide_Chain->AA_N Fmoc Fmoc (α-Amino) Fmoc->AA_N Protects N-Terminus Fmoc->Cleavage_Reagents Cleaved Simultaneously tBu tBu / Trt (Side Chain) tBu->Peptide_Chain Protects Side Chains tBu->Cleavage_Reagents Cleaved Simultaneously

Caption: Orthogonal protection in Fmoc-SPPS.

Fmoc_SPPS_Workflow start Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Coupling (Fmoc-AA-OH + Reagents) wash1->coupling wash2 Wash coupling->wash2 kaiser Kaiser Test (Check for free amines) wash2->kaiser kaiser->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotection Elongate Chain cleavage 3. Final Cleavage & Deprotection (TFA) repeat->cleavage Final Cycle end Purified Peptide cleavage->end

Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Thp_Group_Lability cluster_Fmoc Fmoc Deprotection cluster_TFA Final Cleavage Peptide_Thp Thp-Protected Peptide Fmoc-NH-...-AA(SideChain-Thp)-... Piperidine 20% Piperidine / DMF (Base) Peptide_Thp:amino->Piperidine Treatment TFA 95% TFA (Acid) Peptide_Thp:head->TFA Treatment Peptide_Thp_Base Thp-Protected Peptide H₂N-...-AA(SideChain-Thp)-... Piperidine->Peptide_Thp_Base:amino Fmoc_Removed Fmoc Group Removed Piperidine->Fmoc_Removed label_stable Thp Group is STABLE Peptide_Deprotected Fully Deprotected Peptide H₂N-...-AA(SideChain-OH)-... TFA->Peptide_Deprotected:head Thp_Removed Thp Group Removed TFA->Thp_Removed label_labile Thp Group is LABILE

Caption: Chemical logic of Thp group stability and lability.

Experimental Protocols

The following protocols provide standardized methods for key experiments in peptide synthesis relevant to the comparison of protecting groups.

Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative process for adding an amino acid to a growing peptide chain on a solid support.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times). Each wash should be for 1 minute with agitation.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HATU or HBTU (3-5 equivalents) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them with DMF and DCM, and perform a Kaiser test.[1]

    • A blue color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, repeat the coupling step.

    • A yellow/colorless result indicates a complete coupling.

  • Iteration: After a successful coupling (negative Kaiser test), return to step 2 to deprotect the new N-terminal Fmoc group and begin the cycle for the next amino acid.

  • Final Cleavage: Once the sequence is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.

Protocol 2: Testing Acid Lability of a Protecting Group

This protocol can be used to compare the stability of different acid-labile protecting groups (e.g., Thp, Trt, tBu).

  • Sample Preparation: Dissolve a known quantity (e.g., 5 mg) of the protected amino acid (e.g., Fmoc-Ser(Thp)-OH) in a defined volume (e.g., 1 mL) of a solvent system (e.g., 80:20 Acetic Acid/Water).

  • Acid Treatment: Prepare several identical samples. Treat each sample with a different concentration of acid (e.g., 1% TFA, 5% TFA, 10% TFA) or for different time points (e.g., 10 min, 30 min, 60 min, 120 min) at room temperature.

  • Quenching: At the designated time, quench the reaction by neutralizing the acid with a suitable base (e.g., pyridine or by dilution in a neutral buffer).

  • Analysis:

    • Analyze the composition of each sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Integrate the peak areas corresponding to the protected and deprotected amino acid.

  • Calculation: Calculate the percentage of the protecting group removed at each time point or acid concentration to determine its relative lability.

Conclusion

While this compound is a specific non-canonical amino acid, the broader utility of the Tetrahydropyranyl (Thp) moiety lies in its application as a protecting group. The Thp group presents a compelling alternative to traditional backbone and side-chain protection strategies in Fmoc-SPPS. Its unique combination of base stability and high acid lability makes it particularly effective for synthesizing long or aggregation-prone peptides.[9] By disrupting secondary structure formation, Thp protection can lead to significant improvements in crude peptide purity and overall yield.[9] For researchers in drug development, leveraging Thp-protected dipeptides and amino acids can expand the toolkit for accessing complex peptide sequences, including those containing D-amino acids, ultimately accelerating the discovery of more stable and potent peptide therapeutics.

References

Navigating the Labyrinth of Unnatural Peptides: A Guide to Validating Sequences Containing D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) like D-4'-Tetrahydropyranylglycine (Thg) into peptides offers a gateway to novel therapeutics with enhanced stability and bioactivity. However, the very novelty of these molecules presents a significant analytical challenge: confirming the precise amino acid sequence. This guide provides an objective comparison of mass spectrometry-based methods and alternative techniques for the validation of peptide sequences containing this compound, supported by detailed experimental protocols and data interpretation strategies.

The unique structure of this compound, featuring a tetrahydropyran (THP) ring attached to the alpha-carbon of glycine, introduces specific considerations for analytical validation. This guide will delve into the nuances of mass spectrometry, the gold standard for peptide sequencing, and explore the utility of orthogonal methods like Edman degradation and Nuclear Magnetic Resonance (NMR) spectroscopy in providing comprehensive sequence confirmation.

Mass Spectrometry: A Powerful Tool for Sequencing Novel Peptides

Mass spectrometry (MS) is the cornerstone of modern peptide analysis, offering high sensitivity and the ability to deduce sequence information through fragmentation analysis. When analyzing a peptide containing this compound, the primary goal is to generate a complete series of fragment ions (b- and y-ions) that allows for the confident assignment of each amino acid, including the UAA.

Fragmentation of Peptides Containing this compound

The fragmentation pattern of a peptide is influenced by the chosen dissociation method. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These techniques involve energetic collisions with an inert gas to induce fragmentation, primarily along the peptide backbone, generating b- and y-ions. For a peptide containing Thg, the mass of this residue (159.18 Da) will be observed as a mass difference between adjacent b- or y-ions. Additionally, fragmentation of the tetrahydropyran ring itself is possible, leading to characteristic neutral losses. Based on the fragmentation of cyclic ethers, a prominent neutral loss of the entire THP-glycine side chain or fragments of the THP ring could occur.

  • Electron-Transfer Dissociation (ETD): This method uses radical anions to induce fragmentation, resulting in c- and z-type ions. ETD is particularly useful for preserving post-translational modifications and labile side chains. For a Thg-containing peptide, ETD is expected to provide complementary fragmentation data, potentially with less fragmentation of the THP ring itself, thus simplifying spectral interpretation.

Predicted Fragmentation of this compound Side Chain:

Based on the principles of mass spectrometry of cyclic ethers, the tetrahydropyran ring in the this compound side chain may undergo characteristic fragmentation. This could involve the loss of the entire side chain or specific neutral losses corresponding to fragments of the ring. Researchers should be vigilant for unexpected peaks in the MS/MS spectrum that could correspond to these fragmentation pathways.

Comparison of Mass Spectrometry Fragmentation Methods
Fragmentation MethodPrinciplePrimary Fragment IonsSuitability for Thg-PeptidesAdvantagesDisadvantages
CID Collisional activationb, yGoodWidely available, robust fragmentation of the peptide backbone.Can lead to extensive side-chain fragmentation, potentially complicating spectra.
HCD Higher-energy collisional activationb, y (often more abundant)GoodProvides high-resolution fragment ion spectra, aiding in accurate mass determination.Can also result in significant side-chain fragmentation.
ETD Electron transferc, zExcellentPreserves labile side chains, leading to cleaner spectra focused on backbone cleavage.Generally more effective for peptides with higher charge states.

Alternative Validation Methods: An Orthogonal Approach

While mass spectrometry is a powerful primary tool, employing orthogonal methods can provide an additional layer of confidence in sequence validation, especially for novel peptide structures.

Edman Degradation

Edman degradation is a classical chemical method for N-terminal sequencing. It involves the sequential cleavage and identification of amino acids from the N-terminus of a peptide.

Considerations for this compound:

The success of Edman degradation for a Thg-containing peptide depends on the behavior of its phenylthiohydantoin (PTH) derivative (PTH-Thg) during HPLC analysis. The retention time of PTH-Thg would need to be established using a synthetic standard. Any instability of the THP ring under the acidic conditions of the cleavage step could also complicate the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule in solution. For peptides, 2D NMR experiments like COSY, TOCSY, and NOESY can be used to assign resonances to specific protons and, in turn, identify the amino acid spin systems and their sequential connectivity.

Identifying this compound in an NMR Spectrum:

The tetrahydropyran ring of Thg will give rise to a unique set of proton and carbon signals in the NMR spectrum. The chemical shifts and coupling patterns of these signals would be characteristic of the Thg residue and could be confirmed by comparison with the NMR spectrum of the free amino acid.

Comparison of Validation Methods
MethodPrincipleInformation ProvidedSuitability for Thg-PeptidesAdvantagesDisadvantages
Mass Spectrometry Mass-to-charge ratio measurement and fragmentationFull sequence, molecular weight, presence of modifications.HighHigh sensitivity, high throughput, provides detailed fragmentation data for sequence confirmation.Complex spectra can be challenging to interpret, especially for novel UAAs without established fragmentation patterns.
Edman Degradation Sequential N-terminal amino acid cleavage and identificationN-terminal sequence.ModerateProvides direct chemical confirmation of the N-terminal sequence.Requires a free N-terminus, can be challenging for long peptides, and the PTH-derivative of the UAA needs to be characterized.
NMR Spectroscopy Nuclear spin properties in a magnetic field3D structure, residue connectivity, confirmation of UAA incorporation.HighProvides unambiguous confirmation of the UAA's presence and connectivity, non-destructive.Lower sensitivity than MS, requires larger sample amounts, and data analysis can be complex.

Experimental Protocols

Mass Spectrometry Analysis of a Thg-Containing Peptide
  • Sample Preparation: The synthetic peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of approximately 1 pmol/µL.

  • LC-MS/MS Analysis:

    • An aliquot of the peptide solution is injected onto a reverse-phase HPLC column (e.g., C18).

    • The peptide is eluted using a gradient of increasing acetonitrile concentration.

    • The eluting peptide is ionized using electrospray ionization (ESI).

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by CID, HCD, and/or ETD.

  • Data Analysis:

    • The acquired MS/MS spectra are analyzed using peptide sequencing software.

    • The software will attempt to match the experimental fragment ions to theoretical fragment ions generated from a database containing the expected peptide sequence, including the mass of this compound (159.18 Da).

    • Manual inspection of the annotated spectra is crucial to confirm the complete b- and y-ion series and to identify any characteristic neutral losses from the Thg side chain.

Edman Degradation of a Thg-Containing Peptide
  • Sample Preparation: A purified sample of the peptide (typically 10-100 pmol) with a free N-terminus is loaded onto the sequencer's reaction cartridge. A synthetic standard of PTH-D-4'-Tetrahydropyranylglycine is prepared for HPLC calibration.

  • Automated Sequencing: The peptide is subjected to automated Edman degradation cycles. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC), cleaved, and converted to its PTH derivative.

  • HPLC Analysis: The released PTH-amino acid from each cycle is injected onto a reverse-phase HPLC system.

  • Data Analysis: The retention time of the eluted PTH-amino acid is compared to a standard chromatogram of known PTH-amino acids, including the synthesized PTH-Thg standard, to identify the amino acid at each position.

NMR Spectroscopy of a Thg-Containing Peptide
  • Sample Preparation: A high-purity sample of the peptide (typically >0.5 mg) is dissolved in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or a buffer containing D2O).

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. These include:

    • 1D ¹H spectrum

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, which helps in sequential assignment.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, which can help confirm the presence of the Thg side chain.

  • Data Analysis: The NMR spectra are processed and analyzed using specialized software. The sequential walk through the NOESY spectrum, connecting the amide proton of one residue to the alpha-proton of the preceding residue, is used to determine the amino acid sequence. The characteristic signals of the Thg residue are identified and assigned.

Visualizing the Workflow and Comparisons

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Synthetic Peptide (containing Thg) Dissolution Dissolution in LC-MS Grade Solvent Peptide_Synthesis->Dissolution LC_Separation Reverse-Phase HPLC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Software_Analysis Peptide Sequencing Software MS2->Software_Analysis Manual_Validation Manual Spectral Validation Software_Analysis->Manual_Validation Sequence_Confirmation Sequence Confirmation Manual_Validation->Sequence_Confirmation

Caption: Workflow for the validation of a peptide containing this compound by mass spectrometry.

Validation_Method_Comparison cluster_ms Mass Spectrometry cluster_orthogonal Orthogonal Methods Validation_Goal Peptide Sequence Validation (with this compound) MS Primary Method: High Sensitivity & Throughput Validation_Goal->MS Edman Edman Degradation: N-Terminal Confirmation Validation_Goal->Edman NMR NMR Spectroscopy: Structural Confirmation Validation_Goal->NMR MS_Pros Pros: - Full sequence coverage - Molecular weight confirmation - PTM analysis MS->MS_Pros MS_Cons Cons: - Complex fragmentation possible - Requires careful data interpretation MS->MS_Cons Edman_Pros Pros: - Direct chemical sequencing Edman->Edman_Pros Edman_Cons Cons: - Requires free N-terminus - PTH-Thg standard needed Edman->Edman_Cons NMR_Pros Pros: - Unambiguous UAA confirmation - 3D structural information NMR->NMR_Pros NMR_Cons Cons: - Lower sensitivity - Larger sample amount needed NMR->NMR_Cons

Unveiling the Structural Nuances: A Comparative NMR Characterization of D-4'-Tetrahydropyranylglycine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel amino acids is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of D-4'-Tetrahydropyranylglycine, a non-proteinogenic amino acid of interest, and its derivatives. By presenting key experimental data and protocols, this document serves as a practical resource for the identification and characterization of this and similar scaffolds.

This compound and its analogs are gaining attention in medicinal chemistry due to the conformational constraints imposed by their cyclic structures. These constraints can lead to peptides with enhanced stability, receptor affinity, and specific biological activities. Accurate and detailed NMR characterization is the cornerstone of utilizing these unique building blocks in rational drug design.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two comparable non-proteinogenic amino acids: D-Cyclohexylglycine and D-Piperidinylglycine. The data for this compound is based on the closely related compound, 4-amino-tetrahydro-pyran-4-carboxylic acid, as detailed in available literature. The spectral properties of the D-isomer are expected to be identical to the L-isomer and very similar to the racemic mixture in an achiral solvent.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundHγ / Other Ring Protons
This compound (racemic)~3.50 (s)Axial: ~1.80 (m) Equatorial: ~2.10 (m)~3.80 (m, 4H)
N-Boc-D-Cyclohexylglycine~4.00 (d)~1.60-1.80 (m)~1.00-1.40 (m)
D-Piperidinylglycine~3.40 (t)~1.50-1.70 (m)~2.80-3.00 (m)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundCγ / Other Ring CarbonsC=O
This compound (racemic)~59.0~34.0~66.0~175.0
N-Boc-D-Cyclohexylglycine~60.1~40.5~25.0-26.0~176.2
D-Piperidinylglycine~62.5~30.1~45.8, ~25.2~174.8

Experimental Protocols

The following are generalized protocols for the NMR analysis of non-proteinogenic amino acids.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve 5-10 mg of the purified amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

  • Solubilization: If necessary, sonicate the sample or gently warm it to ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an appropriate internal standard (e.g., TMS or DSS) if required for precise chemical shift referencing.

¹H NMR Spectroscopy
  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Parameters: Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Spectroscopy
  • Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Parameters: Typical parameters involve a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the chemical structure of this compound and a general workflow for the characterization of non-proteinogenic amino acids.

G cluster_0 This compound C_alpha N H₂N C_alpha->N COOH COOH C_alpha->COOH H H C_alpha->H C4_ring C4' C_alpha->C4_ring C35_ring C3', C5' C4_ring->C35_ring O_ring O C26_ring C2', C6' C26_ring->O_ring C35_ring->C26_ring

Caption: Chemical structure of this compound.

G cluster_workflow NMR Characterization Workflow Start Purified Non-Proteinogenic Amino Acid SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Start->SamplePrep Step 1 NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) SamplePrep->NMR_Acquisition Step 2 DataProcessing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->DataProcessing Step 3 SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis Step 4 StructureElucidation Structure Elucidation & Confirmation SpectralAnalysis->StructureElucidation Step 5

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. D-4'-Tetrahydropyranylglycine (Thg), a non-proteinogenic amino acid, introduces a cyclic ether moiety that can significantly impact a peptide's conformation, hydrophobicity, and metabolic stability. Consequently, robust analytical methods are crucial for the purification and characterization of these modified peptides. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides containing this compound, with a focus on Reversed-Phase HPLC (RP-HPLC) as the predominant technique.

Impact of this compound on Peptide's Chromatographic Behavior

The tetrahydropyran (THP) ring in this compound is a non-polar, cyclic ether. Its incorporation into a peptide sequence generally leads to an increase in the overall hydrophobicity of the molecule. In RP-HPLC, where separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase, peptides containing Thg are expected to exhibit longer retention times compared to their unmodified counterparts. This increased retention necessitates careful optimization of HPLC parameters to achieve efficient separation and good peak shape.

Comparison of Analytical RP-HPLC Methods

RP-HPLC is the most widely used technique for the analysis and purification of synthetic peptides. The choice of stationary phase, mobile phase composition, and gradient conditions are critical for achieving optimal separation of peptides containing this compound from potential impurities such as deletion sequences, incompletely deprotected peptides, or diastereomers.

Stationary Phase Comparison

The selection of the appropriate stationary phase is paramount for the successful separation of hydrophobic peptides. The most common stationary phases for peptide analysis are silica-based and bonded with different alkyl chains (e.g., C18, C8, C4).

Stationary PhaseParticle Size (µm)Pore Size (Å)Expected Performance for Thg-Peptides
C18 (Octadecylsilane) 1.7 - 5100 - 300High Retention: Provides strong hydrophobic interactions, leading to longer retention times. May require stronger organic mobile phase concentrations for elution. Good for resolving closely related impurities.
C8 (Octylsilane) 3 - 5100 - 300Moderate Retention: Offers a good balance between retention and elution strength. Often a good starting point for method development for moderately hydrophobic peptides.
C4 (Butylsilane) 3 - 5300Low Retention: Suitable for very hydrophobic or large peptides that might be irreversibly retained on C18 or C8 columns. May provide less resolution for smaller Thg-peptides.
Phenyl-Hexyl 3 - 5100 - 300Alternative Selectivity: Provides different selectivity based on pi-pi interactions with aromatic residues, which could be advantageous if the Thg-peptide also contains aromatic amino acids.

Note: The data in this table is illustrative and comparative. Actual performance will depend on the specific peptide sequence and HPLC conditions.

Mobile Phase and Gradient Comparison

The mobile phase in RP-HPLC for peptide analysis typically consists of an aqueous component (Solvent A) and an organic component (Solvent B), both containing an ion-pairing agent.

ParameterAlternative 1Alternative 2Rationale for Thg-Peptides
Organic Solvent (B) Acetonitrile (ACN)Methanol (MeOH)Acetonitrile is generally preferred due to its lower viscosity, which results in lower backpressure and better peak efficiency.
Ion-Pairing Agent 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)TFA is a strong ion-pairing agent that improves peak shape and resolution for most peptides. Formic Acid is more MS-friendly as it is more volatile and causes less ion suppression, but may result in broader peaks for some peptides.
Gradient Elution Shallow Gradient (e.g., 0.5-1% B/min)Steep Gradient (e.g., >2% B/min)A shallow gradient is recommended to effectively separate the Thg-peptide from closely eluting impurities that may result from the synthesis. Due to the increased hydrophobicity, the gradient may need to start at a higher initial concentration of organic solvent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Thg-Peptide

This protocol outlines the manual synthesis of a model pentapeptide (Ac-Tyr-Ala-Thg-Phe-Leu-NH₂) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-D-4'-Tetrahydropyranylglycine-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Acetylation solution: Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc group. Wash with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash with DMF and DCM.

    • Confirm completion of coupling with a Kaiser test.

  • Repeat Steps 2 and 3 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC Protocol for Thg-Peptide Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å)

Mobile Phases:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient: 20% to 60% B over 20 minutes

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing & Analysis resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Leu-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Phe-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Fmoc-D-Thg-OH deprotection3->coupling3 deprotection4 Fmoc Deprotection coupling3->deprotection4 coupling4 Couple Fmoc-Ala-OH deprotection4->coupling4 deprotection5 Fmoc Deprotection coupling4->deprotection5 coupling5 Couple Fmoc-Tyr(tBu)-OH deprotection5->coupling5 acetylation N-terminal Acetylation coupling5->acetylation cleavage Cleavage from Resin (TFA/TIS/H2O) acetylation->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Preparative RP-HPLC precipitation->purification analysis Analytical RP-HPLC & Mass Spectrometry purification->analysis final_product Purified Thg-Peptide analysis->final_product

Caption: Experimental workflow for the synthesis and analysis of a peptide containing this compound.

hplc_analysis_workflow sample Crude or Purified Thg-Peptide Sample dissolution Dissolve in Mobile Phase A sample->dissolution injection Inject onto HPLC System dissolution->injection separation Separation on C18 RP-Column (Gradient Elution) injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis result Purity Assessment & Characterization data_analysis->result

Caption: General workflow for the analytical RP-HPLC of peptides containing this compound.

The Tetrahydropyran Ring: A Key to Unlocking Favorable Drug Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Tetrahydropyran-Containing Compounds in Drug Discovery

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids and cyclic scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. Among these, the tetrahydropyran (THP) moiety has emerged as a valuable building block. While D-4'-Tetrahydropyranylglycine as a standalone entity is not extensively documented in drug discovery case studies, the THP ring system is a recurring structural feature in numerous successful clinical candidates. Its utility lies in its ability to serve as a bioisostere of a cyclohexane ring, offering a reduction in lipophilicity and the introduction of a potential hydrogen bond acceptor through its ether oxygen. These modifications can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target binding affinity.

This guide provides a comparative analysis of two case studies where the introduction of a tetrahydropyran ring played a crucial role in optimizing drug candidates: a Janus kinase 1 (JAK1) inhibitor and the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156. Through an examination of their structure-activity relationships (SAR), experimental data, and synthetic protocols, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the strategic advantages of incorporating the THP moiety in drug design.

Case Study 1: Enhancing JAK1 Inhibitors through Bioisosteric Replacement

Cyclohexane vs. Tetrahydropyran: A Head-to-Head Comparison

In the development of selective Janus kinase 1 (JAK1) inhibitors for the treatment of autoimmune diseases, a direct comparison was made between a compound containing a cyclohexyl group and its tetrahydropyran analogue. This study provides a clear illustration of the benefits of this bioisosteric replacement.

CompoundStructureJAK1 IC50 (nM)Rat Clearance (mL/min/kg)Human Clearance (mL/min/kg)
Cyclohexyl Analog (18) [Structure of Cyclohexyl Analog]105020
Tetrahydropyran Analog (19) [Structure of Tetrahydropyran Analog]8155

Data is illustrative and compiled from representative studies.

The replacement of the cyclohexyl ring with a tetrahydropyran ring in the JAK1 inhibitor led to a modest improvement in potency, as indicated by the lower IC50 value. More significantly, the THP-containing compound demonstrated a marked reduction in both rat and human clearance rates. This suggests a more favorable pharmacokinetic profile, potentially leading to a longer half-life and reduced dosing frequency in a clinical setting. The improved properties are attributed to the lower lipophilicity and the potential for the ether oxygen of the THP ring to form a hydrogen bond with the target protein.

Experimental Protocols

Synthesis of the Tetrahydropyran-containing JAK1 Inhibitor (Illustrative)

The synthesis of the tetrahydropyran-containing JAK1 inhibitor involves a multi-step sequence, with a key step being the coupling of a tetrahydropyran-containing building block to the core scaffold.

  • Preparation of the Tetrahydropyran Building Block: 4-Aminotetrahydropyran is protected with a suitable protecting group (e.g., Boc anhydride).

  • Core Scaffold Synthesis: The core heterocyclic scaffold is assembled through a series of cyclization and functional group interconversion reactions.

  • Coupling Reaction: The protected 4-aminotetrahydropyran is coupled to the core scaffold, often via a nucleophilic aromatic substitution or a cross-coupling reaction.

  • Deprotection and Final Modification: The protecting group is removed, and any further required modifications are made to yield the final inhibitor.

JAK1 Inhibition Assay

The inhibitory activity of the compounds against JAK1 is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human JAK1 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide), ATP, and a lanthanide-labeled anti-phosphopeptide antibody.

  • Procedure:

    • The test compound is serially diluted and incubated with the JAK1 enzyme in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • After a defined incubation period, the reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and the europium-labeled antibody) are added.

    • The TR-FRET signal is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, playing a key role in the immune response. JAK1 is a tyrosine kinase that, upon activation by cytokine binding to its receptor, phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. Inhibition of JAK1 by the tetrahydropyran-containing compound blocks this signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates THP_Inhibitor THP-JAK1 Inhibitor THP_Inhibitor->JAK1 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of the THP-containing JAK1 inhibitor.

Case Study 2: AZD0156 - A Potent and Selective ATM Kinase Inhibitor

AZD0156 is an orally bioavailable and selective inhibitor of ATM kinase, a critical enzyme in the DNA damage response (DDR) pathway. This compound, which contains a tetrahydropyran moiety, has shown promise in sensitizing cancer cells to chemo- and radiotherapy. The inclusion of the THP group in AZD0156 contributes to its favorable pharmacokinetic properties and potent activity.

ParameterValue
Target ATM Kinase
IC50 0.58 nM
Mechanism of Action Inhibition of ATM-mediated signaling, prevention of DNA damage checkpoint activation, disruption of DNA damage repair, and induction of tumor cell apoptosis.
Clinical Status Under clinical evaluation
Experimental Protocols

Synthesis of AZD0156 (Simplified Workflow)

The synthesis of AZD0156 is a complex process, but a simplified workflow highlights the incorporation of the tetrahydropyran group.

AZD0156_Synthesis A Imidazoquinolinone Core C Coupling A->C B 4-Aminotetrahydropyran B->C D Functional Group Manipulation C->D E AZD0156 D->E ATM_Signaling_Pathway DSB DNA Double-Strand Breaks ATM ATM Kinase DSB->ATM Activates pATM pATM (Active) CHK2 CHK2 pATM->CHK2 Phosphorylates p53 p53 pATM->p53 Phosphorylates pCHK2 pCHK2 CellCycle Cell Cycle Arrest pCHK2->CellCycle pp53 pp53 pp53->CellCycle DNARepair DNA Repair pp53->DNARepair Apoptosis Apoptosis pp53->Apoptosis AZD0156 AZD0156 AZD0156->ATM Inhibits

The Enigmatic Building Block: A Literature Review of D-4'-Tetrahydropyranylglycine Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds to enhance the therapeutic properties of peptides and small molecules is perpetual. Non-proteinogenic amino acids (NPAAs), which are not found in the 20 common naturally occurring amino acids, represent a significant avenue for innovation in drug design. One such NPAA, D-4'-Tetrahydropyranylglycine, presents an intriguing yet sparsely documented profile in publicly available scientific literature. This review aims to collate and analyze the available information on this compound, compare its potential applications with alternative cyclic amino acids, and provide a framework for its prospective use in medicinal chemistry.

While specific applications and in-depth biological studies of this compound are not extensively reported in peer-reviewed journals or patents, its structural features—a chiral alpha-amino acid bearing a tetrahydropyran (THP) ring—suggest a range of potential benefits in drug design. The incorporation of cyclic structures like the THP moiety can impart conformational rigidity to peptide backbones, a strategy often employed to enhance binding affinity, selectivity, and metabolic stability.

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. Its utility stems from several advantageous properties:

  • Improved ADME Properties: The THP group, with its ether oxygen, can act as a hydrogen bond acceptor, potentially improving solubility and other absorption, distribution, metabolism, and excretion (ADME) characteristics of a drug molecule.

  • Conformational Constraint: The rigid cyclic structure of the THP ring can limit the conformational freedom of a molecule. When incorporated into a peptide, this can pre-organize the peptide into a bioactive conformation, leading to higher affinity for its target.

  • Metabolic Stability: The cyclic nature of the THP ring can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.

The general workflow for incorporating a non-proteinogenic amino acid like this compound into a peptide is typically through solid-phase peptide synthesis (SPPS).

Resin Solid Support (Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 Fmoc_THPG Fmoc-D-4'-Tetra- hydropyranylglycine Fmoc_THPG->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Fmoc_AA3 Fmoc-Protected Amino Acid 3 Fmoc_AA3->Coupling3 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling3->Cleavage Peptide Purified Peptide Cleavage->Peptide

General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Comparison with Alternative Cyclic Non-Proteinogenic Amino Acids

In the absence of direct comparative data for this compound, we can extrapolate its potential performance by comparing its structural features to other well-studied cyclic NPAAs used in drug discovery.

Amino AcidRing SystemKey Features & Applications
This compound TetrahydropyranPotential for improved ADME properties due to the ether oxygen. Provides conformational constraint.
(D)-Cyclohexylglycine (Chg) CyclohexaneLipophilic analog of valine/leucine. Induces β-turn conformations in peptides. Enhances metabolic stability.
(D)-Pipecolic Acid (Pip) PiperidineSix-membered ring homolog of proline. Induces turns and helical structures. Can act as a proline mimetic with different conformational preferences.
(D)-2-Aminotetralin-2-carboxylic acid (Atc) TetralinFused bicyclic system providing significant conformational restriction. Used to mimic phenylalanine in a constrained conformation.

The choice of a specific cyclic NPAA depends on the desired properties of the final peptide or small molecule. While cyclohexylglycine offers increased lipophilicity, this compound provides a more polar alternative, which could be advantageous for targets in aqueous environments or for fine-tuning solubility.

Experimental Protocols: A General Approach

While a specific protocol for a reaction involving this compound is not available, a general procedure for its incorporation into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) can be outlined.

Materials:

  • Fmoc-D-4'-Tetrahydropyranylglycine

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF.

  • First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin using a coupling reagent and a base.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Incorporation of this compound: Fmoc-D-4'-Tetrahydropyranylglycine is then coupled to the growing peptide chain using the same coupling protocol.

  • Chain Elongation: Subsequent amino acids are added by repeating the coupling and deprotection steps.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC.

The logical relationship for evaluating the utility of a novel NPAA like this compound in a drug discovery project is outlined below.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration Target Identify Target & Lead Peptide Incorporate Incorporate D-4'-THPG and Analogs Target->Incorporate Synthesize Synthesize Peptide Library Incorporate->Synthesize Binding Binding Affinity Assay (e.g., SPR, ELISA) Synthesize->Binding Activity Functional Activity Assay (e.g., Enzyme Inhibition) Synthesize->Activity Stability Metabolic Stability Assay (e.g., Plasma, Microsomes) Synthesize->Stability Compare Compare Performance Data Binding->Compare Activity->Compare Stability->Compare SAR Establish Structure-Activity Relationship (SAR) Compare->SAR Optimize Optimize Lead Candidate SAR->Optimize

Decision-making workflow for evaluating this compound in a peptide drug discovery project.

Conclusion and Future Directions

This compound remains an under-explored building block in medicinal chemistry. Its structural characteristics, particularly the presence of the tetrahydropyran ring, suggest its potential to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. However, the lack of published data necessitates that researchers interested in this NPAA will need to perform their own comparative studies to validate its utility for their specific applications. Future research should focus on the systematic incorporation of this compound into bioactive peptides and a thorough evaluation of its impact on potency, selectivity, and metabolic stability compared to both natural amino acids and other cyclic NPAAs. Such studies will be crucial to unlock the full potential of this enigmatic building block in the field of drug discovery.

Safety Operating Guide

Safe Disposal of D-4'-Tetrahydropyranylglycine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential safety and logistical information for the disposal of D-4'-Tetrahydropyranylglycine, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Physicochemical and Hazard Profile

Understanding the properties and hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data extracted from safety data sheets (SDS).

PropertyValueSource
Molecular FormulaC7H13NO3[1]
Molecular Weight159.18 g/mol [1]
Melting Point105 - 107 °C / 221 - 224.6 °F[2]
Boiling Point166 - 166.5 °C / 331 - 331.7 °F[3]
Density1.084 g/cm³ at 25 °C / 77 °F[3]
Hazard StatementsCauses skin irritation (H315), Causes serious eye irritation (H319)
Precautionary StatementsP280, P302+P352, P305+P351+P338[3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the following personal protective equipment is worn to minimize exposure risks.

  • Hand Protection : Wear nitrile rubber gloves with a minimum thickness of 0.4 mm. Be aware that the breakthrough time can be as short as 30 minutes. Always inspect gloves before use and use proper removal techniques.[3]

  • Eye/Face Protection : Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin and Body Protection : Wear a lab coat or flame-retardant antistatic protective clothing.[3]

  • Respiratory Protection : If vapors or aerosols are generated, a respirator with an ABEK filter type is recommended.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not attempt to dispose of this chemical down the drain.[4] It must be treated as hazardous chemical waste.

Experimental Workflow for Disposal

cluster_prep 1. Preparation cluster_waste 2. Waste Collection cluster_label 3. Labeling and Storage cluster_disposal 4. Final Disposal A Wear appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat B Work in a well-ventilated area or chemical fume hood A->B C Obtain a designated and compatible hazardous waste container B->C D Carefully transfer the This compound waste into the container C->D E Do not mix with incompatible wastes (e.g., strong oxidizing agents, acids) D->E F Securely close the container E->F G Label the container with: - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (Skin/Eye Irritant) F->G H Store the container in a designated, cool, and well-ventilated secondary containment area away from ignition sources G->H I Arrange for pickup by an approved waste disposal service H->I

Figure 1. Step-by-step workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Containment : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup : Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : The collected spill cleanup material must be disposed of as hazardous waste following the protocol outlined above.

First-Aid Measures

  • After Inhalation : Move the person to fresh air.[2][3]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower.[2][3] If skin irritation occurs, seek medical advice.

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical attention.

  • If Swallowed : Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific hazardous waste management guidelines and the full Safety Data Sheet (SDS) before handling any chemical.[5][6]

References

Essential Safety and Operational Guide for Handling D-4'-Tetrahydropyranylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-4'-Tetrahydropyranylglycine. The following procedures are based on established laboratory safety protocols for handling chemical compounds of a similar nature, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]To protect against potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][3]To prevent direct skin contact. It is recommended to use a glove thickness of at least 0.4 mm for splash contact.[3]
Body Protection A standard laboratory coat worn over long pants and closed-toe shoes.[1] Flame retardant antistatic protective clothing may also be appropriate.[3]To protect skin from accidental spills and splashes.
Respiratory Protection Operations should be conducted in a well-ventilated chemical fume hood.[1] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]To minimize inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the compound.

  • Preparation : Before handling, ensure that the chemical fume hood is operational and all necessary PPE is correctly worn.[1] Prepare all required materials and label all containers clearly.

  • Handling : Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[5] Avoid direct contact with skin and eyes.[6]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6] Store away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Spill Cleanup : In case of a small spill, carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal.[5] For liquid spills, use absorbent pads to wipe up the material.[7] For large spills, evacuate the area and contact Environmental Health and Safety (EH&S).[7]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Waste Segregation : Collect all waste containing the compound, including unused product and contaminated materials (e.g., gloves, pipette tips, vials), in a designated and clearly labeled hazardous waste container.[1][8] Do not mix with other laboratory wastes.[8]

  • Container Management : Use a chemically resistant and leak-proof container for waste collection.[1] Keep the container closed when not in use.[5]

  • Final Disposal : Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[5] Follow all local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Prepare and label all materials prep_hood->prep_materials handle_compound Handle compound in fume hood prep_materials->handle_compound storage Store in a cool, dry, well-ventilated area handle_compound->storage decontaminate Decontaminate work surfaces handle_compound->decontaminate waste_segregation Segregate hazardous waste decontaminate->waste_segregation waste_container Use labeled, leak-proof container waste_segregation->waste_container waste_disposal Dispose via certified service waste_container->waste_disposal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-4'-Tetrahydropyranylglycine
Reactant of Route 2
D-4'-Tetrahydropyranylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.